Wwl70
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNORFUQILKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590859 | |
| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947669-91-2 | |
| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Wwl70
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Inhibition of α/β-Hydrolase Domain 6 (ABHD6)
Wwl70 is a potent and selective small-molecule inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that plays a crucial role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The primary mechanism of action of this compound is the covalent modification of the catalytic serine residue within the active site of ABHD6, leading to its irreversible inhibition. This inhibition results in the accumulation of 2-AG in various tissues, particularly in the brain and immune cells.[2] The elevation of 2-AG levels potentiates its signaling through cannabinoid receptors, primarily CB1 and CB2, leading to a cascade of downstream physiological effects.
Quantitative Data on this compound Activity
| Parameter | Value | Target | Cell/Tissue Type | Reference |
| IC50 | 70 nM | ABHD6 | Recombinant human ABHD6 | [2] |
| IC50 (PGE2 Biosynthesis) | ~100 nM | Prostaglandin Synthesis Pathway | Lipopolysaccharide-stimulated microglia | [2] |
| 2-AG Increase | 20% | Endocannabinoid System | BV2 microglial cells (10 µM this compound for 1h) | [2] |
Key Signaling Pathways Modulated by this compound
The elevation of 2-AG levels by this compound initiates signaling through multiple pathways, leading to its diverse pharmacological effects.
Cannabinoid Receptor-Dependent Signaling in Neuroinflammation
In the context of neuroinflammation, such as that observed in experimental autoimmune encephalomyelitis (EAE), the therapeutic effects of this compound are primarily mediated by the activation of the cannabinoid receptor 2 (CB2).[3] Increased 2-AG levels in the central nervous system lead to the activation of CB2 receptors expressed on immune cells like microglia. This activation results in the suppression of pro-inflammatory cytokine production and a reduction in immune cell infiltration, thereby ameliorating the severity of the disease.[3]
Neuroprotective Effects in Traumatic Brain Injury (TBI)
Following traumatic brain injury, this compound treatment has been shown to improve motor coordination and working memory, reduce lesion volume, and decrease neurodegeneration.[1] This neuroprotective effect is attributed to the suppression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the promotion of a shift in microglia/macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Regulation of Adipose Tissue Browning and Metabolism
This compound has been demonstrated to induce the "browning" of white adipose tissue, a process associated with increased energy expenditure. This effect is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[4] The increased levels of 2-AG or other monoacylglycerols resulting from ABHD6 inhibition can act as signaling molecules that activate PPARα, leading to the upregulation of genes involved in thermogenesis, such as uncoupling protein 1 (UCP1).[4]
ABHD6-Independent Inhibition of Prostaglandin E2 (PGE2) Production
Interestingly, this compound has been shown to reduce the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) in microglia through a mechanism that is independent of ABHD6 inhibition.[5][6] This off-target effect involves the downregulation of the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 and -2 (mPGES-1/2), key enzymes in the PGE2 biosynthesis pathway.[5][6] This dual mechanism of action, combining both ABHD6-dependent and -independent anti-inflammatory effects, contributes to the overall therapeutic potential of this compound.
Experimental Protocols
In Vivo Administration in a Mouse Model of Traumatic Brain Injury
-
Animal Model: Seven-week-old male C57BL/6 mice (25-30 g).
-
This compound Preparation: this compound is dissolved in 1% DMSO in physiologic saline.
-
Administration: this compound (5 mg/kg or 10 mg/kg) or vehicle (1% DMSO in saline) is administered via intraperitoneal (i.p.) injection (10 mL/kg) 30 minutes post-TBI and then once daily for 3, 7, or 21 days.
-
Behavioral Testing: A battery of behavioral tests, including the beam-walk test for motor coordination and the Y-maze for working memory, are performed at various time points during the 21-day treatment period.
-
Histological Analysis: Two hours after the final injection on day 21, animals are sacrificed, and brain tissues are collected for histological analysis to assess lesion volume and neurodegeneration.[1]
In Vitro PGE2 Biosynthesis Assay
-
Cell Line: BV2 microglial cells.
-
Microsome Preparation: Microsomes are prepared from BV2 cells.
-
Assay: 100 µg/mL of BV2 microsomes are pre-incubated with this compound for 5 minutes at 23°C. 10 µM of arachidonic acid (AA) is then added, and the mixture is incubated for 1 minute at 23°C.
-
Reaction Termination: The reaction is stopped by adding stannous acid (5 mg/mL in 0.1 N HCl) to deactivate the enzymes and convert the intermediate PGH2 to PGF2α.
-
Quantification: PGE2 concentration is measured by Enzyme-Linked Immunoassay (EIA). The activity is determined by subtracting the amount of PGE2 in the microsome fraction incubated without the substrate.[1]
Measurement of 2-AG Levels by LC-MS/MS
-
Cell Culture: BV2 cells are grown to 90% confluence in 10-cm dishes.
-
Treatment: Cells are treated with 10 µM this compound for 1 hour.
-
Lipid Extraction: After rinsing with PBS, cells are collected, and the pellet is suspended in 0.1 mL of 0.02% trifluoroacetic acid (TFA) and 1 nmol of 2-AG-d8 (internal standard). The mixture is then dispersed in 4 mL of acetonitrile and incubated overnight at -20°C to precipitate debris.
-
Sample Preparation: The supernatant is collected after centrifugation, evaporated under nitrogen, and the residue is reconstituted in 0.1 mL of acetonitrile.
-
LC-MS/MS Analysis: The prepared sample is then analyzed by liquid chromatography coupled with tandem mass spectrometry to quantify the levels of 2-AG.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. umontreal.scholaris.ca [umontreal.scholaris.ca]
- 3. annexpublishers.com [annexpublishers.com]
- 4. α/β-Hydrolase Domain 6 Deletion Induces Adipose Browning and Prevents Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on WWL70 as a Selective α/β-Hydrolase Domain 6 (ABHD6) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of WWL70, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6). It covers its biochemical properties, mechanism of action, experimental evaluation, and potential therapeutic applications.
Introduction
α/β-Hydrolase domain 6 (ABHD6) is a post-genomic serine hydrolase that plays a significant role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues. As a key regulator of the endocannabinoid system, ABHD6 has emerged as a promising therapeutic target for a range of pathological conditions, including neurological disorders, metabolic syndrome, and inflammatory diseases. This compound was identified as a potent and selective inhibitor of ABHD6 and has since become an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of this enzyme. This guide details the technical aspects of this compound, from its in vitro characterization to its in vivo applications.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Assay System | Reference |
| α/β-Hydrolase Domain 6 (ABHD6) | 70 | Not specified | [1][2][3] |
| Prostaglandin E2 (PGE2) Biosynthesis | ~100 | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Species | This compound Dose | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg | Significant improvement in motor coordination. | [1] |
| Acute Lung Injury (LPS-induced) | Mouse | Not specified | Decreased neutrophil infiltration, cytokine secretion, and protein extravasation. | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg/day | Decreased disease severity. | [2] |
Core Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro ABHD6 Activity Assay ([³H]-2-AG Hydrolysis)
This assay measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of radiolabeled 2-AG.
Materials:
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[³H]-2-arachidonoylglycerol ([³H]-2-AG)
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Cell or tissue homogenates (e.g., from ABHD6-transfected cells or brain tissue)
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This compound stock solution (in DMSO)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Scintillation cocktail and vials
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Scintillation counter
Protocol:
-
Prepare cell or tissue homogenates in assay buffer.
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Pre-incubate the homogenates with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
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Initiate the enzymatic reaction by adding [³H]-2-AG to the pre-incubated homogenates.
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Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
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Terminate the reaction by adding an equal volume of a stop solution (e.g., chloroform/methanol, 2:1 v/v).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product of hydrolysis will be in the aqueous phase, while the unreacted [³H]-2-AG will be in the organic phase.
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Collect an aliquot of the aqueous phase and add it to a scintillation vial containing scintillation cocktail.
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Quantify the radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a family of enzymes in a complex proteome.
Materials:
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Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA-FP or a biotin tag).
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Cell or tissue proteomes.
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This compound stock solution (in DMSO).
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SDS-PAGE gels and imaging system (for fluorescent probes).
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Streptavidin beads and mass spectrometer (for biotinylated probes).
Protocol:
-
Prepare proteomes from cells or tissues of interest.
-
Pre-incubate the proteomes with varying concentrations of this compound (or vehicle control) for 30 minutes at room temperature to allow for target engagement.
-
Add the activity-based probe to the pre-incubated proteomes and incubate for another 30 minutes.
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Quench the labeling reaction by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE.
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For fluorescent probes: Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the this compound-treated lanes compared to the control indicates inhibition of that enzyme.
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For biotinylated probes: The labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification and quantification by mass spectrometry to determine the selectivity profile of this compound across the serine hydrolase family.
In Vivo Traumatic Brain Injury (TBI) Model
The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.
Materials:
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Adult male mice (e.g., C57BL/6).
-
Anesthetic (e.g., isoflurane).
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Stereotaxic frame.
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CCI device with an impactor tip.
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This compound solution for injection (e.g., in a vehicle of saline with 5% DMSO and 5% Tween 80).
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Behavioral testing apparatus (e.g., rotarod, Y-maze).
Protocol:
-
Anesthetize the mouse and secure its head in a stereotaxic frame.[5]
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Perform a craniotomy over the desired cortical region (e.g., the parietal cortex).
-
Position the CCI impactor tip over the exposed dura.
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Induce the injury by releasing the impactor at a controlled velocity and depth.[5]
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Suture the scalp incision and allow the animal to recover.
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Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle at a specified time point post-injury (e.g., 30 minutes after TBI).
-
Conduct behavioral tests (e.g., rotarod for motor coordination, Y-maze for working memory) at various time points post-injury (e.g., 1, 3, and 7 days) to assess functional outcomes.
-
At the end of the study, animals can be euthanized, and brain tissue can be collected for histological or biochemical analysis (e.g., to measure lesion volume or inflammatory markers).
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
Intratracheal administration of LPS is a common method to induce an inflammatory response in the lungs that mimics key features of ALI.
Materials:
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Adult male mice.
-
Anesthetic.
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LPS from E. coli.
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This compound solution for injection.
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Phosphate-buffered saline (PBS).
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Equipment for bronchoalveolar lavage (BAL).
Protocol:
-
Anesthetize the mouse.
-
Intratracheally instill a solution of LPS (e.g., 50 µg in 50 µL of PBS) to induce lung injury.[6]
-
Administer this compound or vehicle at a specified time point relative to the LPS challenge (e.g., 1 hour before or after).
-
At a predetermined time after LPS administration (e.g., 24 hours), euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid.[7]
-
Analyze the BAL fluid for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a measure of vascular permeability).
-
Lung tissue can also be collected for histological examination or to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ABHD6. Its ability to modulate the endocannabinoid system through the elevation of 2-AG levels has demonstrated therapeutic potential in preclinical models of neurological and inflammatory disorders. However, its off-target effects on prostaglandin synthesis should be considered when interpreting experimental results. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of ABHD6 and the potential of its inhibitors as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. labshake.com [labshake.com]
- 4. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 6. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Wwl70: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wwl70 is a potent and selective small-molecule inhibitor of the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). By inhibiting ABHD6, this compound modulates the endocannabinoid system, primarily by increasing the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This activity has demonstrated therapeutic potential in preclinical models of neuroinflammation, metabolic disorders, and pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and elucidated signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound with a carbamate chemical scaffold. Its systematic name is N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-carbamic acid, 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester.
| Property | Value | Reference |
| CAS Number | 947669-91-2 | [1] |
| Molecular Formula | C₂₇H₂₃N₃O₃ | |
| Molecular Weight | 437.5 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action
This compound acts as a selective inhibitor of ABHD6, a serine hydrolase that is a key regulator of 2-AG levels in the central nervous system and peripheral tissues.[2][3] The inhibition of ABHD6 by this compound leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[2][3][4] This modulation of the endocannabinoid system is central to the pharmacological effects of this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound from various in vitro and in vivo studies.
Table 3.1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ (ABHD6 inhibition) | 70 nM | Recombinant human ABHD6 | [1] |
| Effect on 2-AG levels | ↑ 20% at 10 µM (1 hr) | BV-2 microglia cells | |
| Effect on PGE₂ production | ↓ (IC₅₀ ≈ 100 nM) | LPS-stimulated BV-2 cells |
Table 3.2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Intraperitoneal | Ameliorated clinical signs, reduced neuroinflammation | [4] |
| Diet-Induced Obesity | 10 mg/kg/day | Intraperitoneal | Increased adipose browning, improved glucose tolerance | [5][6] |
| Chronic Constriction Injury (Neuropathic Pain) | 10 mg/kg | Intraperitoneal | Reduced mechanical and cold allodynia | [7] |
Key Signaling Pathways Modulated by this compound
This compound, through its inhibition of ABHD6 and subsequent increase in 2-AG, influences several critical signaling pathways.
Endocannabinoid Signaling Pathway
The primary mechanism of this compound involves the potentiation of endocannabinoid signaling.
Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor signaling.
Neuroinflammatory Signaling in Microglia
In microglia, this compound has been shown to suppress neuroinflammation through mechanisms that may be independent of ABHD6 inhibition.[7][8]
Caption: this compound reduces PGE₂ production by inhibiting COX-2 and mPGES-1 expression.
Adipose Browning Signaling Pathway
This compound promotes the browning of white adipose tissue, a process that increases energy expenditure. This effect is mediated, at least in part, by the activation of PPARα.[5][6]
Caption: this compound promotes adipose browning via ABHD6 inhibition and PPARα activation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used in the characterization of this compound. For complete details, please refer to the cited literature.
ABHD6 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting ABHD6 activity.
Methodology Summary (based on Marrs et al., 2010): [3][9]
-
Enzyme Source: Recombinant human ABHD6 is expressed and purified.
-
Substrate: A fluorogenic or radiolabeled substrate for ABHD6, such as p-nitrophenyl acetate (pNPA) or [³H]-2-AG, is used.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation (e.g., p-nitrophenol or [³H]-arachidonic acid) is measured over time using a spectrophotometer or liquid scintillation counter.
-
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Measurement of 2-AG Levels by LC-MS/MS
Objective: To quantify the effect of this compound on 2-AG levels in cells or tissues.
Methodology Summary (based on Tanaka et al., 2017): [8]
-
Sample Preparation:
-
Cells or tissues are treated with this compound or vehicle.
-
Lipids are extracted using a modified Bligh-Dyer method with an organic solvent system (e.g., chloroform:methanol:water).
-
An internal standard (e.g., 2-AG-d8) is added for quantification.
-
-
LC-MS/MS Analysis:
-
The lipid extract is injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separation is achieved using a suitable C18 column and a gradient of mobile phases.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2-AG and the internal standard.
-
-
Data Analysis: The concentration of 2-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Methodology Summary (based on Wen et al., 2015): [4]
-
EAE Induction:
-
Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide in complete Freund's adjuvant.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment:
-
This compound (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting at the onset of clinical signs.
-
-
Assessment:
-
Clinical scores are recorded daily to assess disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis).
-
At the end of the study, spinal cords and brains are collected for histological analysis (e.g., Luxol fast blue staining for demyelination, immunohistochemistry for immune cell infiltration) and biochemical analysis (e.g., cytokine levels, 2-AG measurement).
-
Adipose Tissue Browning Analysis
Objective: To assess the effect of this compound on the browning of white adipose tissue.
Methodology Summary (based on Zhao et al., 2016): [5][6]
-
Animal Model: Mice are fed a high-fat diet to induce obesity.
-
Treatment: this compound (e.g., 10 mg/kg/day) or vehicle is administered for a specified period.
-
Analysis:
-
Gene Expression: RNA is extracted from adipose tissue, and the expression of browning markers (e.g., UCP1, CIDEA, PGC-1α) is quantified by qRT-PCR.
-
Immunohistochemistry: Adipose tissue sections are stained for UCP1 to visualize brown/beige adipocytes.
-
Metabolic Studies: Oxygen consumption and energy expenditure are measured using metabolic cages.
-
Conclusion
This compound is a valuable research tool for investigating the role of ABHD6 and the endocannabinoid system in health and disease. Its potent and selective inhibition of ABHD6 makes it a lead compound for the potential development of novel therapeutics for a range of disorders, including multiple sclerosis, obesity, and chronic pain. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the multifaceted pharmacology of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Endocannabinoid System and Oligodendrocytes in Health and Disease [frontiersin.org]
- 5. α/β-Hydrolase Domain 6 Deletion Induces Adipose Browning and Prevents Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Wwl70 (Wnt-C59) in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Wwl70, more commonly known in scientific literature as Wnt-C59, a potent inhibitor of the Wnt signaling pathway. By targeting Porcupine (PORCN), an O-acyltransferase crucial for the secretion and activity of Wnt ligands, Wnt-C59 has demonstrated significant anti-tumor effects in a variety of preclinical cancer models. This document synthesizes key findings on its efficacy, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy Data
The in vivo anti-tumor activity of Wnt-C59 has been evaluated in several preclinical models, consistently demonstrating its potential to inhibit tumor growth and progression. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of Wnt-C59 in a Transgenic Mouse Model of Mammary Cancer
| Preclinical Model | Treatment Group | Dose & Schedule | Treatment Duration | Tumor Growth Inhibition | Key Findings |
| MMTV-WNT1 Transgenic Mice | Vehicle | N/A | 21 days | N/A | Progressive tumor growth observed. |
| MMTV-WNT1 Transgenic Mice | Wnt-C59 | 5 mg/kg, daily | 21 days | Statistically significant (p < 0.05) from day 7 to 21.[1] | Blocked progression of mammary tumors.[1] |
| MMTV-WNT1 Tumor Orthotopic Transplant | Vehicle | N/A | 17 days | N/A | Progressive tumor growth observed. |
| MMTV-WNT1 Tumor Orthotopic Transplant | Wnt-C59 | 10 mg/kg, daily | 17 days | Statistically significant (p < 0.001) from day 7 to 17.[1] | Significant decrease in tumor weight at sacrifice.[1] |
Table 2: Efficacy of Wnt-C59 in Xenograft Models of Nasopharyngeal Carcinoma (NPC)
| Preclinical Model | Cell Line | Treatment Group | Treatment Duration | Tumor Growth Inhibition | Key Findings |
| Nude Mice Xenograft | SUNE1 | Control | 13 days | N/A | Rapid tumor growth. |
| Nude Mice Xenograft | SUNE1 | Wnt-C59 | 13 days | Statistically significant (p < 0.001) reduction in tumor size.[2] | Immediate inhibition of tumor growth upon administration.[2] |
| Nude Mice Xenograft | HNE1 | Control | Not specified | N/A | 100% tumor development.[3] |
| Nude Mice Xenograft | HNE1 | Wnt-C59 | Not specified | No visible tumors developed.[3] | Complete prevention of tumor formation.[3] |
Signaling Pathway and Mechanism of Action
Wnt-C59 functions by inhibiting PORCN, a critical enzyme in the canonical Wnt signaling pathway. This pathway, when aberrantly activated, is a key driver in many cancers. The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by Wnt-C59.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key in vivo experiments cited in this guide.
MMTV-WNT1 Transgenic Mouse Model
-
Animal Model: Female virgin MMTV-WNT1 transgenic mice, which spontaneously develop mammary tumors due to overexpression of the Wnt1 oncogene.[4]
-
Tumor Induction: Tumors arise spontaneously. Mice are monitored for palpable tumors.[4]
-
Treatment:
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every other day) using calipers.
-
At the end of the study (e.g., 17 or 21 days), mice are euthanized, and final tumor weights are recorded.[1]
-
Statistical analysis (e.g., 2-tailed t-test) is used to compare tumor growth between the treated and vehicle groups.[1]
-
Nasopharyngeal Carcinoma (NPC) Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Induction:
-
Human NPC cell lines (e.g., SUNE1 or HNE1) are cultured in vitro.
-
A specific number of cells (e.g., 1 x 10^7 HNE1 cells) are harvested and injected subcutaneously into the flanks of the mice.
-
-
Treatment:
-
Efficacy Evaluation:
-
Tumor growth is monitored over a period of time (e.g., 13 days for SUNE1).[2]
-
Tumor volumes are measured, and at the end of the study, tumors are excised and weighed.[2]
-
For the HNE1 model, the incidence of tumor formation is the primary endpoint.[3]
-
In some studies, tumor tissues are collected for further analysis of Wnt pathway biomarkers, such as active β-catenin and Axin2, to confirm the mechanism of action in vivo.[2]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo efficacy study of Wnt-C59 in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for WWL70 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL70 is a potent and selective small molecule inhibitor of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase that plays a key role in the endocannabinoid system.[1][2] ABHD6 is primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that activates cannabinoid receptors CB1 and CB2. By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG, thereby modulating various physiological and pathological processes, including neuroinflammation, metabolic regulation, and cancer cell signaling.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Product Information
| Product Name | This compound |
| Target | α/β-hydrolase domain 6 (ABHD6) |
| IC50 | 70 nM |
| Molecular Formula | C27H23N3O3 |
| Molecular Weight | 437.49 g/mol |
| CAS Number | 947669-91-2 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| ABHD6 Inhibition (IC50) | 70 nM | Recombinant enzyme | [1] |
| 2-AG Hydrolysis Inhibition | ~50% at 10 µM | BV-2 microglial cell homogenates | [4] |
| LPS-induced PGE2 Production Inhibition (IC50) | ~100 nM | Microglial cells | [1] |
| Increase in 2-AG levels | 20% increase at 10 µM (1h treatment) | Not specified | [1] |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of ABHD6. This leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG can then activate cannabinoid receptors (CB1 and CB2) and also serve as a precursor for the biosynthesis of prostaglandins, such as PGE2, through the action of cyclooxygenase enzymes (COX).
Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity and viability of cells in culture.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
References
Application Notes and Protocols for In Vivo Administration of WWL70 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), an enzyme involved in the endocannabinoid system.[1][2] Inhibition of ABHD6 by this compound has shown therapeutic potential in various disease models, including neuroinflammation, traumatic brain injury, and metabolic disorders.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound to mice, based on findings from preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes for this compound in mice across different experimental models.
Table 1: this compound Dosage and Administration in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Traumatic Brain Injury (TBI) | C57BL/6 | 5 mg/kg or 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 3, 7, or 21 days | 1% DMSO in physiologic saline | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Wild-type | 10 mg/kg | Not specified, but daily | Daily, starting at disease onset | Not specified | [2] |
| High-Fat Diet-Induced Obesity | Not specified | 10 mg/kg | Not specified, but daily | Daily | Not specified | [2] |
| Endotoxin-Induced Acute Lung Injury (ALI) | Not specified | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour prior to LPS | Not specified | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Neuroinflammation and Neurotrauma Models
This protocol is adapted from studies investigating the effects of this compound in a mouse model of traumatic brain injury.[1]
1. Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Sterile physiologic saline (0.9% NaCl)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Analytical balance
-
C57BL/6 mice (7-week-old males, 25-30 g)[1]
2. This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and injection volume. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), you would need 0.25 mg of this compound.
-
On the day of injection, dilute the this compound stock solution with physiologic saline to achieve a final DMSO concentration of 1%.[1] For example, if your stock is 10 mg/mL in DMSO, you would take 25 µL of this stock and add it to 2.475 mL of saline.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Prepare a vehicle control solution of 1% DMSO in physiologic saline.[1]
3. Administration Procedure:
-
Weigh each mouse to determine the precise injection volume (e.g., 10 mL/kg).[1]
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Inject the prepared this compound solution or vehicle control intraperitoneally.
-
Administer once daily for the desired duration of the experiment (e.g., 3, 7, or 21 days).[1]
-
Monitor the mice for any adverse reactions post-injection.
Protocol 2: Administration of this compound in a Model of Acute Lung Injury
This protocol is based on a study evaluating this compound in lipopolysaccharide (LPS)-induced acute lung injury.[4]
1. Materials:
-
This compound (solid)
-
Appropriate vehicle (e.g., as described in Protocol 1)
-
Lipopolysaccharide (LPS)
-
Sterile 1 mL syringes with appropriate gauge needles for intraperitoneal injection
-
Mice (specific strain as required for the model)
2. This compound Solution Preparation:
-
Prepare the this compound solution at the desired concentration (e.g., to deliver 20 mg/kg) in a suitable vehicle.
3. Administration Procedure:
-
Weigh each mouse to calculate the required injection volume.
-
Administer a single intraperitoneal injection of this compound (20 mg/kg) or vehicle.[4]
-
One hour after the this compound or vehicle administration, induce lung injury by intratracheal instillation of LPS (e.g., 6 µ g/mouse ).[4]
-
Monitor the mice for signs of respiratory distress and other relevant endpoints as per the experimental design.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Wwl70 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of Wwl70 stock solutions intended for in vitro biological assays. This compound is a selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), a serine hydrolase involved in lipid metabolism.[1][2] These application notes will cover the essential information regarding this compound's solubility, the preparation of stock solutions, and a general protocol for its application in cell-based assays.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of ABHD6 with an IC50 of approximately 70 nM.[1][2][3] ABHD6 is an enzyme that plays a role in the hydrolysis of endocannabinoids, such as 2-arachidonoylglycerol (2-AG).[4] Inhibition of ABHD6 by this compound leads to an increase in 2-AG levels and has been shown to have anti-inflammatory effects and potential therapeutic applications in metabolic and neurodegenerative diseases.[5][6] While the user's interest is in Wnt signaling, it is important to note that the primary established mechanism of this compound is the inhibition of ABHD6. The canonical Wnt/β-catenin signaling pathway is a crucial pathway in development and disease, regulating cell fate, proliferation, and migration.[7][8][9][10][11][12][13] Wnt ligands bind to Frizzled receptors, leading to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.[8][10][14][15][16] The relationship between ABHD6 inhibition by this compound and the Wnt signaling pathway is an area for further research.
This compound Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 437.49 g/mol | [1][4] |
| Formula | C₂₇H₂₃N₃O₃ | [1][4] |
| Purity | ≥97% | [3][17] |
| Appearance | Crystalline solid | [17] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (in Solvent) | -80°C for up to 2 years | [2] |
This compound Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | 1 mg/mL to 60 mg/mL (Sonication and heating recommended for higher concentrations) | [1][3][17] |
| Dimethylformamide (DMF) | Approximately 2 mg/mL | [3][17] |
| DMF:PBS (pH 7.2) (1:3) | Approximately 0.2 mg/mL | [3][17] |
Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 437.49 g/mol = 4.375 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.375 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve this compound:
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
For higher concentrations, gentle warming (e.g., in a 37°C water bath) or sonication may be required to fully dissolve the compound.[1]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[2] For short-term storage, -20°C is also acceptable (up to 1 year).[2]
-
In Vitro Assay Protocol: General Cell-Based Assay
This protocol provides a general workflow for using the this compound stock solution to treat cells in an in vitro assay. The specific details of the assay (e.g., cell type, seeding density, treatment duration, and endpoint measurement) will need to be optimized for your particular experiment.
Materials:
-
Cells of interest cultured in appropriate growth medium
-
Multi-well cell culture plates (e.g., 96-well)
-
10 mM this compound stock solution in DMSO
-
Cell culture medium for dilutions
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., luciferase reporter assay reagents, viability dyes)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to adhere.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.[18] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement:
-
After the incubation period, perform the desired assay to measure the effect of this compound. This could include:
-
Reporter Gene Assays (e.g., TOPflash for Wnt signaling): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Measure cell proliferation and cytotoxicity.
-
Gene Expression Analysis (e.g., qRT-PCR): Analyze the expression of target genes.
-
Protein Analysis (e.g., Western Blot, ELISA): Quantify the levels of specific proteins.
-
-
Visualizing the Wnt/β-catenin Signaling Pathway and Experimental Workflow
To aid in understanding the biological context and the experimental process, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and the established target of this compound.
Caption: General experimental workflow for in vitro cell-based assays using this compound.
References
- 1. This compound | Lipase | MAGL | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. WWL 70 (CAS 947669-91-2): R&D Systems [rndsystems.com]
- 5. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Wnt Beta Catenin Pathway | Cell Signaling Technology [awsprod-cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Canonical Wnt / β-Catenin Signaling [merckmillipore.com]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Wwl70 in a Traumatic Brain Injury Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Wwl70, a selective inhibitor of alpha/beta-hydrolase domain 6 (ABHD6), in a mouse model of traumatic brain injury (TBI). The following sections detail the experimental protocols, summarize key quantitative data, and illustrate the underlying signaling pathways, offering a valuable resource for researchers investigating novel therapeutic strategies for TBI.
Introduction
Traumatic brain injury is a significant cause of mortality and long-term disability, characterized by a primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, and neuronal cell death. The endocannabinoid system, particularly the endocannabinoid 2-arachidonoylglycerol (2-AG), has been identified as a potential therapeutic target due to its neuroprotective effects. However, the rapid hydrolysis of 2-AG by enzymes such as monoacylglycerol lipase (MAGL) and ABHD6 limits its therapeutic window.
This compound is a selective inhibitor of ABHD6, an enzyme that contributes to the degradation of 2-AG. By inhibiting ABHD6, this compound elevates the levels of 2-AG in the brain, thereby enhancing its neuroprotective and anti-inflammatory effects. This document outlines the application of this compound in a controlled cortical impact (CCI) mouse model of TBI, demonstrating its efficacy in improving functional recovery and reducing neuropathological damage.
Experimental Protocols
Controlled Cortical Impact (CCI) Mouse Model of TBI
The CCI model is a widely used and reproducible method for inducing a focal brain injury that mimics many aspects of human TBI.
Protocol:
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). The head is shaved and mounted in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.
-
Craniotomy: A midline incision is made to expose the skull. A 4 mm craniotomy is performed over the right parietal cortex, midway between the bregma and lambda sutures, taking care not to damage the underlying dura mater.
-
Cortical Impact: A pneumatic impactor with a 3 mm diameter flat tip is used to induce the injury. The impactor is angled at 20° to the vertical plane and positioned over the exposed dura.
-
Injury Parameters: The impact is delivered with the following parameters:
-
Velocity: 3.5 m/s
-
Dwell time: 150 ms
-
Impact depth: 2.0 mm
-
-
Post-Injury Care: Following the impact, the incision is sutured, and the animal is allowed to recover in a heated cage. Sham-operated animals undergo the same surgical procedure, including craniotomy, but do not receive the cortical impact.
This compound Administration
Protocol:
-
Drug Preparation: this compound is dissolved in a vehicle solution consisting of 1:1:18 ratio of ethanol, emulphor, and saline.
-
Administration Route: this compound is administered via intraperitoneal (i.p.) injection.
-
Dosage and Frequency: A dose of 0.5 mg/kg of this compound is administered once daily.
-
Treatment Schedule: The first injection is given 1 hour after the induction of TBI, and subsequent injections are administered daily for the duration of the study (e.g., up to 28 days). The vehicle solution is administered to the control group following the same schedule.
Data Presentation
The following tables summarize the key quantitative findings from the study investigating the effects of this compound in a TBI mouse model.
| Behavioral Outcome | TBI + Vehicle | TBI + this compound | p-value |
| Rotarod Latency (seconds) at Day 7 | 45.2 ± 5.1 | 78.9 ± 6.3 | <0.01 |
| Y-Maze Spontaneous Alternation (%) | 52.1 ± 3.8 | 71.5 ± 4.2 | <0.05 |
| Histological and Molecular Outcomes | TBI + Vehicle | TBI + this compound | p-value |
| Lesion Volume (mm³) at Day 7 | 25.3 ± 2.1 | 14.8 ± 1.9 | <0.01 |
| Fluoro-Jade B Positive Cells/Section | 315 ± 28 | 152 ± 19 | <0.01 |
| iNOS Expression (relative units) | 2.8 ± 0.3 | 1.1 ± 0.2 | <0.01 |
| Arginase-1 Expression (relative units) | 0.6 ± 0.1 | 1.9 ± 0.2 | <0.01 |
| Phospho-ERK/Total ERK Ratio | 1.2 ± 0.1 | 2.5 ± 0.3 | <0.05 |
| Phospho-AKT/Total AKT Ratio | 1.1 ± 0.2 | 2.3 ± 0.2 | <0.05 |
Mandatory Visualizations
This compound Mechanism of Action in TBI
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective and anti-inflammatory effects in the context of TBI.
Caption: this compound inhibits ABHD6, increasing 2-AG levels and activating CB1/CB2 receptors, leading to ERK/AKT phosphorylation and promoting neuroprotection and anti-inflammation.
Experimental Workflow for this compound Efficacy Testing in TBI Mouse Model
The diagram below outlines the key steps in the experimental workflow for evaluating the therapeutic efficacy of this compound in the CCI mouse model of TBI.
Caption: Experimental workflow for evaluating this compound in a TBI mouse model.
Application Notes: Wwl70 in Acute Lung Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] A key area of research is the identification of novel therapeutic targets to mitigate this inflammatory cascade. The enzyme α/β-hydrolase domain 6 (ABHD6) has emerged as a promising target, and its inhibitor, Wwl70, has demonstrated significant anti-inflammatory effects in preclinical models of acute lung inflammation.[2][3]
These application notes provide a comprehensive overview of the use of this compound in studying acute lung inflammation, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
This compound is a selective inhibitor of ABHD6, a serine hydrolase that plays a role in the metabolism of bioactive lipids.[4] The primary mechanism by which this compound is thought to reduce lung inflammation is through the inhibition of ABHD6-mediated hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid with known anti-inflammatory properties.[2][5] By increasing the levels of 2-AG, this compound can potentially activate cannabinoid receptors, leading to a reduction in the production of pro-inflammatory mediators.[5] Additionally, this compound has been shown to decrease the production of prostaglandins like PGE2, further contributing to its anti-inflammatory profile.[4][6]
Key Applications
-
In vivo studies of acute lung injury: this compound can be used in rodent models of ALI induced by agents like lipopolysaccharide (LPS) to investigate its therapeutic potential.[2][3]
-
In vitro studies on inflammatory cells: this compound is a valuable tool for studying the role of ABHD6 in primary alveolar macrophages and neutrophils, key cellular players in lung inflammation.[2][3]
-
Investigation of lipid signaling pathways: The use of this compound allows for the elucidation of the role of 2-AG and other lysophospholipids in the context of inflammatory signaling.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the use of this compound in acute lung inflammation studies.
| Parameter | Value | Species/Model | Reference |
| This compound IC50 for ABHD6 | 70 nM | [4] | |
| This compound IC50 for PGE2 Biosynthesis | ~100 nM | [4] | |
| In vivo Dosage (mouse) | 5 mg/kg or 10 mg/kg (intraperitoneal) | C57BL/6 mice | [4] |
| Effect on 2-AG Levels | Increased by 20% at 10 µM (1 hour) | In vitro (cell-based assay) | [4] |
| Effect on LPS-induced PGE2 | Completely blocked at 1 µM and 10 µM | In vitro (cell-based assay) | [4] |
Experimental Protocols
In Vivo Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
This compound (MedChemExpress or equivalent)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (male, 7 weeks old, 25-30g)[4]
-
Vehicle (e.g., 1% DMSO in saline)[4]
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week with ad libitum access to food and water under a 12-hour light/dark cycle.[4]
-
This compound Administration: Prepare this compound solution in the vehicle. Administer this compound (5 or 10 mg/kg) or vehicle via intraperitoneal injection.[4]
-
LPS Instillation: One hour after this compound administration, anesthetize the mice.
-
Induce acute lung injury by intratracheal instillation of LPS (e.g., 2 mg/kg).[7]
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) post-LPS instillation, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
-
Analysis:
-
BALF Analysis: Perform total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of lung permeability. Analyze cytokine and chemokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
Lung Histology: Fix lung tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess lung injury and inflammation.
-
Gene Expression Analysis: Isolate RNA from lung tissue to measure the mRNA expression of pro-inflammatory markers by qRT-PCR.[2]
-
In Vitro Macrophage Activation Assay
This protocol details the use of this compound to study its effect on the activation of primary alveolar macrophages.
Materials:
-
This compound
-
LPS
-
Primary alveolar macrophages (isolated from mice)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Vehicle (e.g., DMSO 0.1%)
-
ELISA kits for TNF-α and IL-6
-
RNA isolation and qRT-PCR reagents
Procedure:
-
Cell Culture: Plate primary alveolar macrophages in a 24-well plate and allow them to adhere.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.[5]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/ml) for a specified duration (e.g., 8 hours).[5]
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cell Lysis and RNA Isolation: Lyse the cells and isolate total RNA.
-
Analysis:
Visualizations
Caption: this compound inhibits ABHD6, increasing 2-AG and reducing pro-inflammatory mediators.
Caption: Experimental workflows for in vivo and in vitro studies of this compound.
Caption: Logical relationship of this compound's action in acute lung inflammation.
References
- 1. Protection from acute lung injury by a peptide designed to inhibit the voltage-gated proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α/β–hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids | DIAL.pr - BOREAL [dial.uclouvain.be]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Tilianin against Acute Lung Injury in In Vitro LPS-Induced Alveolar Macrophage Cells and an In Vivo C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in 2-AG Levels After Wwl70 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid that plays a crucial role in neuromodulation, immune response, and various physiological processes. It is synthesized on-demand from membrane phospholipids and exerts its effects primarily through cannabinoid receptors CB1 and CB2. The levels of 2-AG are tightly regulated by the activity of synthesizing and degrading enzymes. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG. Inhibition of MAGL leads to a significant elevation of 2-AG levels in the nervous system and peripheral tissues.[1][2]
This document provides detailed protocols for measuring the changes in 2-AG levels following treatment with Wwl70, a hypothetical inhibitor of MAGL. The provided methodologies cover in vitro cell culture experiments and in vivo animal studies, with a focus on sample preparation and quantification of 2-AG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Signaling Pathway: 2-AG Metabolism and Signaling
The following diagram illustrates the biosynthesis, signaling, and degradation of 2-AG. This compound is hypothesized to inhibit MAGL, thereby increasing the concentration of 2-AG available to bind to cannabinoid receptors.
Caption: 2-AG signaling pathway and hypothesized action of this compound.
Experimental Protocols
Protocol 1: In Vitro Measurement of 2-AG in Cell Culture
This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y, PC-12) with this compound and the subsequent measurement of intracellular 2-AG levels.
Materials:
-
Neuronal cell line
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Internal standard (e.g., 2-AG-d5)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
-
Cell Harvesting and Lysis:
-
For adherent cells, remove the culture medium and wash the cells twice with ice-cold PBS.[3][4]
-
Add cell lysis buffer to each well and incubate on ice for 15 minutes.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For non-adherent cells, pellet the cells by centrifugation, remove the supernatant, and wash with ice-cold PBS before adding lysis buffer.[3]
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant to a new tube.
-
Spike the supernatant with an internal standard (e.g., 2-AG-d5) to control for extraction efficiency and instrument variability.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate/hexane mixture).[6]
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate 2-AG from its isomers using a suitable C18 column.
-
Use multiple reaction monitoring (MRM) to detect and quantify 2-AG and the internal standard.
-
Protocol 2: In Vivo Measurement of 2-AG in Animal Tissue
This protocol outlines the procedure for administering this compound to laboratory animals (e.g., mice, rats) and measuring 2-AG levels in brain tissue.
Materials:
-
Laboratory animals
-
This compound formulation for in vivo administration
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenization buffer
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Internal standard (e.g., 2-AG-d5)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).
-
-
Tissue Collection:
-
At the designated time point post-administration, anesthetize the animal.
-
Perfuse with ice-cold saline to remove blood from the tissue.[8]
-
Dissect the desired tissue (e.g., brain, liver) and immediately snap-freeze in liquid nitrogen to halt metabolic activity.[8]
-
Store samples at -80°C until analysis.[8]
-
-
Tissue Homogenization and Sample Preparation:
-
Weigh the frozen tissue.[9]
-
Add ice-cold homogenization buffer and an internal standard.
-
Homogenize the tissue using a suitable method (e.g., bead beating, sonication) while keeping the sample on ice.[9][10]
-
Centrifuge the homogenate at high speed to pellet insoluble material.
-
Collect the supernatant for extraction.
-
Perform a liquid-liquid extraction as described in Protocol 1, Step 3.
-
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1, Step 4.
-
Experimental Workflow Diagram
Caption: General experimental workflow for measuring 2-AG levels.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results.
Table 1: In Vitro 2-AG Levels in Neuronal Cells After this compound Treatment
| Treatment Group | This compound Concentration (µM) | 2-AG Level (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |
| This compound | 1 | 45.6 ± 5.4 | 3.0 |
| This compound | 10 | 121.6 ± 14.2 | 8.0 |
| This compound | 50 | 150.5 ± 18.1 | 9.9 |
Data are presented as mean ± SEM, n=4 per group.
Table 2: In Vivo 2-AG Levels in Mouse Brain Tissue After this compound Administration
| Treatment Group | Dose (mg/kg) | Brain 2-AG Level (nmol/g tissue) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 5.8 ± 0.7 | 1.0 |
| This compound | 10 | 23.2 ± 2.9 | 4.0 |
| This compound | 40 | 55.1 ± 6.5 | 9.5 |
Data are presented as mean ± SEM, n=6 per group.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of the hypothetical MAGL inhibitor, this compound, on 2-AG levels in both in vitro and in vivo models. Accurate quantification of 2-AG is critical for understanding the pharmacological effects of this compound and its potential as a therapeutic agent. The use of LC-MS/MS ensures high specificity and sensitivity in the measurement of this important endocannabinoid.
References
- 1. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evetechnologies.com [evetechnologies.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Cell Sample Preparation | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Wwl70: A Potent Inducer of Adipose Tissue Browning for Metabolic Research and Drug Discovery
Application Note & Protocol
Introduction
Obesity and associated metabolic disorders, such as type 2 diabetes, represent a growing global health crisis. A promising therapeutic strategy to combat these conditions is the induction of "browning" in white adipose tissue (WAT). This process involves the conversion of energy-storing white adipocytes into energy-expending beige or "brite" (brown-in-white) adipocytes, which are characterized by increased mitochondrial density and the expression of uncoupling protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, releasing energy as heat in a process known as non-shivering thermogenesis.
Wwl70 is a selective inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2] Inhibition of ABHD6 leads to the accumulation of its substrate, 1-monoacylglycerol (1-MAG).[3] Elevated levels of 1-MAG act as a signaling molecule, activating the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[3] This activation cascade ultimately drives the expression of key thermogenic genes, including Ucp1, Prdm16, Tmem26, and Tbx1, promoting the browning of white adipose tissue and increasing energy expenditure.[1][3] Studies have demonstrated that treatment with this compound in both in vitro and in vivo models results in increased expression of these browning markers, enhanced oxygen consumption, and beneficial metabolic effects, such as reduced adipose tissue mass and improved glucose tolerance in mice fed a high-fat diet.[1]
This document provides detailed protocols for utilizing this compound to study adipose browning in both cultured adipocytes and mouse models, making it a valuable tool for researchers in academia and the pharmaceutical industry engaged in metabolic disease research and drug development.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Adipose Browning Markers
| Cell Line | Treatment | Concentration | Target Gene/Protein | Fold Change vs. Control | Reference |
| 3T3-L1 Mouse Adipocytes | This compound | 10 µM | Ucp1 mRNA | Increased | [1] |
| 3T3-L1 Mouse Adipocytes | This compound | 10 µM | Oxygen Consumption Rate (OCR) | Increased | [1] |
Table 2: In Vivo Efficacy of this compound on Adipose Browning Markers in High-Fat Diet-Fed Mice
| Animal Model | Treatment | Dosage | Tissue | Target Gene | Fold Change vs. Control | Reference |
| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Ucp1 mRNA | Increased | [1] |
| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Prdm16 mRNA | Increased | [1] |
| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Tmem26 mRNA | Increased | [1] |
| High-Fat Diet-Fed Mice | This compound | 10 mg/kg per day | Visceral Adipose Tissue | Tbx1 mRNA | Increased | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| IC50 for ABHD6 | 70 nM | [1][2] |
| Molecular Formula | C27H23N3O3 | [1] |
| Molecular Weight | 437.5 g/mol | [1] |
| CAS Number | 947669-91-2 | [1] |
Signaling Pathway
References
Application Notes and Protocols for Assessing Microglia Activation via the P2X7 Receptor
Topic: Protocol for Assessing Microglia Activation with P2X7 Ligands, Including the PET Tracer [¹⁸F]WWL70.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and neuroinflammation. Their activation is a hallmark of various neurological diseases. The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key modulator of microglia activation.[1][2] Upregulation of P2X7R is observed in neuroinflammatory conditions, making it a valuable target for therapeutic intervention and diagnostic imaging.[1][3][4] This document provides detailed protocols for assessing microglia activation by targeting the P2X7 receptor, with a focus on both in vitro and in vivo methods, including the use of the P2X7R-specific PET tracer [¹⁸F]JNJ-64413739 (also known as [¹⁸F]this compound).[5][6]
P2X7 Receptor Signaling Pathway in Microglia
Activation of the P2X7 receptor on microglia by extracellular ATP, released during cellular stress or injury, triggers a signaling cascade that leads to microglia activation.[7] This includes ion flux changes, NLRP3 inflammasome assembly, and the release of pro-inflammatory cytokines like IL-1β.[8][9][10]
Part 1: In Vitro Assessment of Microglia Activation
Experimental Workflow: In Vitro Analysis
The following diagram outlines the general workflow for in vitro experiments to assess P2X7R-mediated microglia activation.
Protocol 1: Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse cortices.
Materials:
-
P0-P2 mouse pups
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (Microglia Complete Medium)
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
0.0625% Trypsin-EDTA
-
T75 flasks
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect cortices in cold HBSS.
-
Mechanically dissociate tissue and culture in T75 flasks with Microglia Complete Medium.
-
Grow mixed glial cultures for 17-21 days in vitro.[11]
-
Isolate microglia by incubating with diluted trypsin (0.0625%) to remove the astrocyte layer.[12]
-
Collect and plate the purified microglia for experiments.[11]
Protocol 2: Microglia Activation and Cytokine Release Assay
This protocol details the stimulation of microglia with a P2X7R agonist and measurement of IL-1β release.
Materials:
-
Primary microglia or BV2 microglial cell line
-
Lipopolysaccharide (LPS)
-
2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP)
-
P2X7R antagonist (e.g., A-804598)
-
Human IL-1β ELISA Kit
Procedure:
-
Plate microglia at a density of 300,000 cells/well in a 24-well plate and allow to adhere.[12]
-
Priming (optional): For inflammasome activation studies, prime cells with 100 ng/mL LPS for 22 hours.[13]
-
Antagonist Treatment: Pre-treat cells with the P2X7R antagonist (e.g., 10 µM A-804598) for 1 hour.[13]
-
Agonist Stimulation: Add a P2X7R agonist (e.g., 380 µM BzATP) and incubate for an additional 4.5 hours.[13]
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[4][8][14]
Protocol 3: Immunocytochemistry for Morphological Analysis
This protocol describes how to stain microglia to assess morphological changes associated with activation.
Materials:
-
Microglia cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (PBS with 0.1% Saponin)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Anti-Iba1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Anti-fade mounting medium
Procedure:
-
Fix cells with 4% PFA for 20 minutes at room temperature.[15]
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 5 minutes (for internal epitopes).[15]
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.[15]
-
Incubate with anti-Iba1 primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[16]
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using anti-fade mounting medium.[16]
-
Visualize using a fluorescence microscope and quantify morphological parameters (e.g., cell area, ramification) using software like ImageJ.[2][3][17]
Quantitative Data from In Vitro Studies
| Parameter | Condition | Result | Reference |
| Microglia Morphology | BzATP Treatment | Increased percentage of round/ameboid microglia | [18] |
| P2X7R Antagonist (A-804598) | Reduction of round/ameboid microglia, increase in polarized/ramified cells | [18] | |
| P2X7R Expression | M1 Polarization (LPS+IFNγ) | Down-regulation of P2X7R expression in primary microglia (63.2 ± 29.1%) | [12] |
| Cell Viability | BzATP after LPS priming | Significant decrease in microglia cell number | [13] |
| A-804598 pre-treatment + BzATP + LPS | Attenuation of BzATP-induced microglial cell death | [13] |
Part 2: In Vivo Assessment of Microglia Activation using PET Imaging
Experimental Workflow: In Vivo PET Imaging
The diagram below illustrates the workflow for in vivo assessment of P2X7R expression using PET imaging in a neuroinflammation model.
Protocol 4: PET Imaging of P2X7R in a Rat Model of Neuroinflammation
This protocol describes the use of the PET tracer [¹⁸F]JNJ-64413739 ([¹⁸F]this compound) to image P2X7R expression in a rat model of neuroinflammation.[5]
Materials:
-
Male Sprague-Dawley rats
-
Lipopolysaccharide (LPS)
-
[¹⁸F]JNJ-64413739 ([¹⁸F]this compound) PET tracer
-
P2X7R antagonist (e.g., JNJ-54175446 for blocking studies)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Neuroinflammation: Anesthetize rats and induce neuroinflammation via a stereotactic intracerebral injection of LPS. Use saline-injected animals as controls.[5][19]
-
Radiotracer Injection: 24 hours post-LPS injection, anesthetize the rats and inject [¹⁸F]JNJ-64413739 via the tail vein.[5][20]
-
PET Imaging: Perform a dynamic PET scan for a designated period (e.g., 60 minutes) to measure the in vivo brain uptake of the tracer.[5]
-
Image Analysis: Reconstruct the PET data and quantify the tracer uptake in regions of interest. The standardized uptake value (SUV) is a common metric.
-
Specificity Confirmation (Blocking Study): To confirm that the tracer signal is specific to P2X7R, a separate cohort of animals can be pre-treated with a P2X7R antagonist (e.g., JNJ-54175446) before tracer injection. A significant reduction in tracer uptake would indicate specific binding.[5]
-
Ex vivo Validation: Following the final scan, animals can be euthanized for ex vivo validation. This may include autoradiography to visualize tracer distribution in brain sections and quantitative PCR (qPCR) to measure the upregulation of P2X7R and other neuroinflammatory markers in the brain tissue.[5]
Quantitative Data from In Vivo PET Imaging
| Parameter | Model/Condition | Result | Reference |
| [¹⁸F]JNJ-64413739 Uptake | Rat model of LPS-induced neuroinflammation | Significantly increased uptake (34% ± 3%) in the LPS-injected brain region compared to controls. | [5] |
| Contralateral brain regions | No significant difference in uptake between LPS-treated and control animals. | [5] | |
| [¹⁸F]4A Uptake | LPS-treated rats | Higher standardized uptake value ratio (SUVR) in LPS-treated rats (1.316 ± 0.062) compared to sham (1.093 ± 0.029). | [21] |
| AD transgenic mice | Higher area under the curve (AUC) in the neocortex, hippocampus, and basal ganglia compared to controls. | [21] |
The protocols and data presented provide a comprehensive framework for assessing microglia activation through the P2X7 receptor. In vitro methods allow for detailed mechanistic studies of P2X7R signaling and the screening of potential therapeutic compounds. In vivo PET imaging with tracers like [¹⁸F]this compound offers a powerful, non-invasive approach to diagnose and monitor neuroinflammation by quantifying P2X7R expression in the living brain. Together, these techniques are invaluable for advancing our understanding of neuroinflammatory diseases and developing novel diagnostic and therapeutic strategies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming [frontiersin.org]
- 4. Measurement of the release of IL-1β, IL-6 and TNF-α [bio-protocol.org]
- 5. PET Imaging of the P2X7 Ion Channel with a Novel Tracer [18F]JNJ-64413739 in a Rat Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spotlight on P2X7 Receptor PET Imaging: A Bright Target or a Failing Star? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β, IL-18, IL-6, and TNF-α Detection in Brains and Cell Culture Supernatants [bio-protocol.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Inflammasome-Induced IL-1β Secretion in Microglia Is Characterized by Delayed Kinetics and Is Only Partially Dependent on Inflammatory Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stemcell.com [stemcell.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PET Imaging of P2X7 Receptor (P2X7R) for Neuroinflammation with Improved Radiosynthesis of Tracer [18F]4A in Mice and Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term In Vivo Effects of Wnt7a Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term in vivo effects of Wnt7a treatment, with a focus on its therapeutic potential in muscle regeneration and bone repair. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.
I. Application Notes
A. Wnt7a in Skeletal Muscle Regeneration
Wnt7a has emerged as a potent modulator of skeletal muscle regeneration, acting through distinct signaling pathways to promote both satellite cell expansion and myofiber hypertrophy. Long-term in vivo studies, primarily in the mdx mouse model of Duchenne muscular dystrophy (DMD), have demonstrated significant and lasting therapeutic benefits.
Key Long-Term Effects:
-
Increased Muscle Strength and Function: Intramuscular administration of Wnt7a in mdx mice has been shown to lead to a doubling of specific force generation in treated muscles. This functional improvement is a critical indicator of the therapeutic potential of Wnt7a.
-
Myofiber Hypertrophy: Wnt7a treatment induces a significant increase in the size of muscle fibers. This is achieved through the activation of the Akt/mTOR signaling pathway, a key regulator of protein synthesis and cell growth.
-
Expansion of the Satellite Stem Cell Pool: Wnt7a promotes the symmetric expansion of satellite stem cells, the resident muscle stem cells responsible for regeneration. This is mediated by the non-canonical Wnt/Planar Cell Polarity (PCP) signaling pathway.
-
Reduction in Muscle Damage: Studies have reported a six-fold decrease in the number of damaged muscle fibers in Wnt7a-treated mdx mice, indicating a protective effect on the muscle tissue.[1][2]
-
Enhanced Efficacy of Cell-Based Therapies: Ex vivo treatment of myogenic progenitors with Wnt7a prior to transplantation has been shown to improve their engraftment and contribution to muscle repair.
Quantitative Data Summary: Wnt7a in Muscle Regeneration (mdx mice)
| Parameter | Treatment Group | Outcome | Fold Change vs. Control | Reference |
| Specific Force | Wnt7a (intramuscular) | Increased muscle strength | ~2-fold increase | [2] |
| Damaged Myofibers | Wnt7a (intramuscular) | Reduced IgG-positive fibers | ~6-fold decrease | [1][2] |
| Myofiber Size | Wnt7a (intramuscular) | Increased cross-sectional area | Significant increase | [3][4][5] |
| Satellite Cells | Wnt7a (intramuscular) | Increased number of Pax7+ cells | ~3-fold increase | [6] |
B. Wnt7a in Bone Repair
The Wnt signaling pathway is a critical regulator of bone development and homeostasis. While research on the specific long-term effects of Wnt7a in bone repair is ongoing, the broader role of Wnt signaling in fracture healing suggests its therapeutic potential. Activation of the Wnt pathway has been shown to enhance bone regeneration by promoting the differentiation of mesenchymal stem cells into osteoblasts.
Potential Long-Term Effects:
-
Accelerated Fracture Healing: By stimulating osteoblast differentiation and bone formation, Wnt7a could potentially reduce the time required for fracture union.
-
Increased Bone Mineral Density: Enhanced osteogenic activity may lead to a long-term increase in bone mass and density at the site of repair.
Quantitative Data Summary: Wnt Signaling in Bone Repair (Animal Models)
| Parameter | Treatment Approach | Outcome | General Finding | Reference |
| Bone Formation | Wnt pathway activation | Increased osteoblast activity | Enhanced bone regeneration | [7] |
| Fracture Callus Size | Wnt pathway activation | Increased callus volume | Accelerated healing | [7] |
| Bone Mineral Density | Wnt pathway activation | Increased BMD | Improved bone strength | [7] |
II. Experimental Protocols
A. Protocol 1: In Vivo Delivery of Recombinant Wnt7a via Intramuscular Injection in Mice
This protocol describes the direct administration of recombinant Wnt7a protein into the tibialis anterior (TA) muscle of mice.
Materials:
-
Recombinant Wnt7a protein
-
Bovine Serum Albumin (BSA) as a control
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 30-gauge needles
-
Animal clippers
Procedure:
-
Preparation of Injection Solution:
-
Reconstitute recombinant Wnt7a protein in sterile PBS to the desired concentration (e.g., 0.1 µg/µL).
-
Prepare a control solution of BSA in sterile PBS at the same concentration.
-
Store solutions on ice until use.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by toe pinch.
-
Remove the fur over the anterior aspect of the lower hindlimb using electric clippers to expose the skin over the TA muscle.
-
-
Intramuscular Injection:
-
Position the mouse to allow clear access to the TA muscle.
-
Carefully insert the 30-gauge needle into the mid-belly of the TA muscle.
-
Slowly inject a total volume of 25 µL of the Wnt7a or BSA solution.
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
House the animals according to standard laboratory protocols and monitor for any adverse reactions.
-
The long-term effects can be assessed at various time points post-injection (e.g., 3 weeks, 6 weeks, 3 months).
-
B. Protocol 2: Histological Analysis of Muscle Fiber Size
This protocol outlines the procedure for quantifying muscle fiber cross-sectional area (CSA) from frozen muscle sections.
Materials:
-
Frozen muscle sections (e.g., from Wnt7a-treated and control animals)
-
Primary antibody against Laminin or Dystrophin
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Immunohistochemistry:
-
Bring frozen muscle sections to room temperature.
-
Fix the sections if required by the antibody manufacturer's protocol.
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Laminin) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain with DAPI.
-
Wash sections three times with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture fluorescent images of the muscle cross-sections using a fluorescence microscope.
-
Use image analysis software to measure the cross-sectional area of individual muscle fibers, using the laminin/dystrophin staining to outline the fibers.
-
Measure a sufficient number of fibers from multiple fields of view to ensure statistical power.
-
Calculate the average fiber CSA for each experimental group.
-
C. Protocol 3: In Vivo Assessment of Muscle Function
This protocol describes the in situ measurement of TA muscle force in anesthetized mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical platform with temperature control
-
Force transducer and stimulator
-
Suture silk
-
Small surgical instruments
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and maintain a stable body temperature.
-
Make a small incision in the skin over the TA muscle to expose the distal tendon.
-
Carefully dissect the distal tendon of the TA muscle free from surrounding tissue.
-
Tie a loop of suture silk securely around the distal tendon.
-
-
Muscle Function Measurement:
-
Position the mouse on the surgical platform and secure the knee and foot to immobilize the lower leg.
-
Attach the suture loop to the lever arm of the force transducer.
-
Place stimulating electrodes on either side of the peroneal nerve.
-
Determine the optimal muscle length (L0) by adjusting the muscle length to produce maximal twitch force.
-
Measure twitch and tetanic forces at various stimulation frequencies.
-
Record and analyze the force data using the data acquisition system.
-
-
Data Analysis:
-
Calculate specific force by normalizing the absolute force to the muscle cross-sectional area.
-
Compare the specific force between Wnt7a-treated and control groups.
-
III. Visualizations
Caption: Wnt7a/PCP signaling pathway leading to satellite cell expansion.
References
- 1. youtube.com [youtube.com]
- 2. Wnt7a treatment ameliorates muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Video: Evaluation of Muscle Function of the Extensor Digitorum Longus Muscle Ex vivo and Tibialis Anterior Muscle In situ in Mice [jove.com]
- 6. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Wwl70 solubility in different solvents for research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with their experimental needs and to troubleshoot common issues encountered when working with Wwl70.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). Its primary mechanism of action is to block the activity of ABHD6, which is an enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvents for creating stock solutions are Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO is a common starting point for many experiments.
Q3: Can I use this compound for in vivo studies?
Yes, this compound has been used in in vivo studies, particularly in mice. It is typically administered via intraperitoneal (IP) injection. For in vivo administration, a stock solution in a biocompatible solvent like DMSO is often diluted with a vehicle such as saline or a PBS solution. It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity.
Q4: What are the potential off-target effects of this compound?
While this compound is considered a selective inhibitor of ABHD6, the possibility of off-target effects should always be considered. It is good practice to include appropriate controls in your experiments to account for any non-specific effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound is hydrophobic and can precipitate out of solution when the concentration of the organic solvent is significantly reduced by dilution in aqueous buffers or cell culture media.
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Vortexing/Sonication: After dilution, vortex or sonicate the solution to help redissolve any precipitate that may have formed.
-
Use of a Surfactant: For in vivo formulations, the addition of a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds.
-
Lower Stock Concentration: If precipitation is a persistent issue, consider preparing a less concentrated initial stock solution in the organic solvent.
-
Problem 2: Inconsistent or lower-than-expected inhibition of ABHD6 in an in vitro assay.
-
Cause: Several factors can contribute to this issue, including compound degradation, inaccurate concentration, or problems with the assay itself.
-
Solutions:
-
Freshly Prepare Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation that may occur in solution over time.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Optimize Assay Conditions: Ensure that the incubation time and other parameters of your ABHD6 inhibition assay are optimized. Pre-incubating the enzyme with this compound before adding the substrate may be necessary to achieve maximal inhibition.
-
Check Reagent Quality: Ensure that all reagents, including the ABHD6 enzyme and the substrate, are of high quality and have not degraded.
-
Problem 3: Unexpected biological effects in cell culture or in vivo experiments.
-
Cause: This could be due to off-target effects of this compound, the effects of the solvent vehicle, or other experimental variables.
-
Solutions:
-
Include Vehicle Controls: Always include a vehicle control group that is treated with the same concentration of the solvent used to dissolve this compound. This will help to distinguish the effects of the compound from the effects of the solvent.
-
Dose-Response Experiments: Perform dose-response experiments to determine the optimal concentration of this compound for your desired effect and to identify potential toxic or non-specific effects at higher concentrations.
-
Consult the Literature: Review the scientific literature for studies using this compound in similar experimental systems to identify potential known off-target effects or confounding factors.
-
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in different solvents.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 2 mg/mL |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.2 mg/mL |
| 10 mM in DMSO | Commercially available |
Experimental Protocols
1. In Vitro ABHD6 Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory activity of this compound on ABHD6 in a cell-free system.
-
Materials:
-
Source of ABHD6 enzyme (e.g., microsomes from cells overexpressing ABHD6 or purified recombinant enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
ABHD6 substrate (e.g., a fluorescent or colorimetric substrate)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO).
-
In a microplate, add the ABHD6 enzyme preparation.
-
Add the this compound dilutions or vehicle control to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ABHD6 substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. In Vivo Administration in Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.
-
Materials:
-
This compound stock solution in a biocompatible solvent (e.g., DMSO).
-
Vehicle for dilution (e.g., sterile saline or PBS).
-
Syringes and needles appropriate for intraperitoneal injection in mice.
-
-
Procedure:
-
Calculate the required dose of this compound based on the body weight of the mice.
-
Prepare the dosing solution by diluting the this compound stock solution in the vehicle to the final desired concentration. Ensure that the final concentration of the organic solvent is minimized (typically below 10% of the total injection volume).
-
Administer the calculated volume of the dosing solution or vehicle control to the mice via intraperitoneal injection.
-
Monitor the animals for any adverse effects.
-
Proceed with the planned experimental procedures.
-
Mandatory Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Experimental workflow for using this compound in in vitro and in vivo studies.
Caption: Signaling pathway showing this compound's inhibition of ABHD6 and downstream effects.
potential off-target effects of Wwl70 inhibitor
Technical Support Center: Wwl70 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound, a selective inhibitor of the α/β-hydrolase domain 6 (ABHD6). This guide is intended for researchers, scientists, and drug development professionals.
Important Initial Note for Researchers: While this compound is a potent inhibitor of ABHD6, recent studies have revealed that some of its significant biological effects, particularly its anti-inflammatory properties, may be attributable to off-target activities. This guide will address both the on-target effects on ABHD6 and the well-documented off-target effects on the prostaglandin synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and intended molecular target of this compound is the α/β-hydrolase domain 6 (ABHD6). It inhibits this enzyme with a reported IC50 of approximately 70 nM.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of prostaglandin E2 (PGE2) biosynthesis.[2][3] This effect is independent of its action on ABHD6 and appears to be mediated through the downregulation of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 and -2 (mPGES-1 and mPGES-2) expression and activity.[2][3] The IC50 for the inhibition of PGE2 biosynthesis is approximately 100 nM.[1]
Q3: How can I be sure that the observed effects in my experiment are due to ABHD6 inhibition and not an off-target effect?
A3: This is a critical consideration. To dissect the on-target versus off-target effects of this compound, we recommend a multi-pronged approach:
-
Use a structurally different ABHD6 inhibitor: Employing an alternative ABHD6 inhibitor with a distinct chemical scaffold (e.g., KT182) can help determine if the observed phenotype is consistent across different inhibitors of the same target.[2][3]
-
Genetic knockdown or knockout of ABHD6: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ABHD6 expression is a robust method to validate that the biological effect is indeed mediated by ABHD6.[2][3]
-
Rescue experiments: In an ABHD6 knockout or knockdown system, the re-expression of ABHD6 should rescue the phenotype if the effect is on-target.
-
Directly measure the off-target pathway: Assess the activity of the prostaglandin pathway in your experimental system when treated with this compound.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration will vary depending on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on the known IC50 values, concentrations between 100 nM and 1 µM are often effective. However, be aware that at higher concentrations (e.g., >1 µM), the likelihood of off-target effects increases. It is advisable to use the lowest concentration that elicits the desired on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Anti-inflammatory Effects Observed
-
Problem: You are using this compound to study the role of ABHD6 in a non-inflammatory process, but you observe potent anti-inflammatory effects (e.g., reduced cytokine production, decreased immune cell activation).
-
Potential Cause: The observed anti-inflammatory effects may be due to the off-target inhibition of the prostaglandin E2 (PGE2) synthesis pathway by this compound, rather than the inhibition of ABHD6.[2][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected anti-inflammatory effects.
-
Suggested Experiments:
-
Measure PGE2 Production: Culture your cells with and without this compound and the appropriate stimulus (e.g., LPS). Collect the supernatant and measure PGE2 levels using a commercially available ELISA kit or by LC-MS/MS for higher sensitivity and specificity.[2][4] A significant reduction in PGE2 levels upon this compound treatment would support the off-target hypothesis.
-
Analyze Gene and Protein Expression: Assess the mRNA and protein levels of key enzymes in the PGE2 synthesis pathway, such as COX-2, mPGES-1, and mPGES-2, using qPCR and Western blotting, respectively.[2] this compound has been shown to downregulate the expression of these enzymes.
-
Validate with ABHD6 Knockdown: Use siRNA to transiently knock down ABHD6 expression. If the anti-inflammatory effect is not replicated in the ABHD6 knockdown cells, it strongly suggests the effect of this compound is off-target.[2][3]
-
Issue 2: Inconsistent or No Effect of this compound
-
Problem: You do not observe any effect of this compound in your experimental system, even at concentrations where ABHD6 inhibition is expected.
-
Potential Causes:
-
Low or absent expression of ABHD6 in your cell type.
-
Poor cell permeability of this compound in your specific cell line.
-
Degradation of the compound in your culture medium.
-
The biological process you are studying is not regulated by ABHD6.
-
-
Troubleshooting Steps:
-
Confirm ABHD6 Expression: Verify that your cells of interest express ABHD6 at both the mRNA (qPCR) and protein (Western blot) level.
-
Assess ABHD6 Activity: Perform an ABHD6 activity assay on cell lysates to confirm that your cells have measurable ABHD6 activity.
-
Confirm Target Engagement: Treat your cells with this compound and then measure the residual ABHD6 activity in the cell lysate. A significant reduction in activity will confirm that the inhibitor is entering the cells and engaging its target.
-
Check Compound Stability: Ensure the stability of this compound in your specific culture medium over the time course of your experiment.
-
Quantitative Data Summary
| Compound | Target/Process | IC50 | Notes |
| This compound | ABHD6 | 70 nM | On-target activity.[1] |
| This compound | PGE2 Biosynthesis | ~100 nM | Off-target activity, independent of ABHD6.[1] |
| This compound | COX-2 & mPGES-1/2 | - | Mechanism of PGE2 inhibition is through downregulation of expression and activity.[2][3] |
Experimental Protocols
Protocol 1: Measurement of Prostaglandin E2 (PGE2) Production
Objective: To determine if this compound inhibits PGE2 production in your cell culture model.
Materials:
-
Your cells of interest
-
Cell culture medium and supplements
-
This compound (and other inhibitors as controls, e.g., a COX-2 inhibitor like NS-398)
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
PGE2 ELISA kit (commercially available) or access to LC-MS/MS instrumentation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., LPS at 100 ng/mL) to the wells to induce an inflammatory response and PGE2 production. Include control wells with no stimulus.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This time should be optimized for your cell type to achieve robust PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement (ELISA):
-
Follow the manufacturer's instructions for the PGE2 ELISA kit.
-
Briefly, this will involve adding your supernatant samples and a standard curve of known PGE2 concentrations to the antibody-coated plate.
-
After incubation and washing steps, a substrate is added, and the colorimetric change is measured using a plate reader.
-
Calculate the concentration of PGE2 in your samples based on the standard curve.
-
-
PGE2 Measurement (LC-MS/MS):
-
For a more sensitive and specific measurement, PGE2 can be quantified by liquid chromatography-tandem mass spectrometry.[4] This typically involves solid-phase extraction of the supernatant followed by analysis. This method requires specialized equipment and expertise.
-
-
Data Analysis: Compare the levels of PGE2 in the this compound-treated groups to the vehicle-treated control group. A significant decrease indicates inhibition of the PGE2 synthesis pathway.
Protocol 2: Assessment of ABHD6 Knockdown using siRNA
Objective: To validate whether an observed effect of this compound is on-target by genetically silencing ABHD6.
Materials:
-
Your cells of interest
-
siRNA targeting ABHD6 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
qPCR reagents for validating knockdown efficiency
-
Western blot reagents for validating knockdown efficiency
Procedure:
-
Cell Seeding: Plate your cells so they will be at 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
In separate tubes, dilute the ABHD6 siRNA and the non-targeting control siRNA in serum-free medium.
-
In another set of tubes, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature to allow complexes to form.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of ABHD6.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from a subset of the transfected cells, reverse transcribe to cDNA, and perform quantitative PCR using primers for ABHD6 and a housekeeping gene to determine the percentage of knockdown.
-
Western Blot: Lyse a subset of the transfected cells and perform a Western blot using an antibody against ABHD6 to visualize the reduction in protein levels.
-
-
Phenotypic Assay: Once knockdown is confirmed, perform your primary experiment on the remaining transfected cells (e.g., measure the inflammatory response or other phenotype of interest) and compare the results from the ABHD6 knockdown cells to the non-targeting control cells. If the phenotype of this compound treatment is not replicated in the ABHD6 knockdown cells, the effect is likely off-target.
Signaling and Experimental Logic Diagrams
Caption: On- and off-target pathways of the this compound inhibitor.
Caption: Logical workflow for dissecting on- vs. off-target effects.
References
troubleshooting inconsistent results with Wwl70
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Wwl70. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
Q1: I am observing high variability in the inhibitory effect of this compound between experiments.
High variability can stem from several factors, ranging from reagent handling to experimental setup. Follow these steps to troubleshoot the issue:
-
Reagent Preparation and Storage:
-
This compound Stock Solution: Ensure this compound is fully dissolved. We recommend vortexing for 1-2 minutes and a brief sonication. Prepare fresh stock solutions regularly (e.g., every 2-4 weeks) and store them at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Solvent Effects: The recommended solvent for this compound is DMSO. Ensure the final concentration of DMSO in your experimental medium is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells can respond differently to treatment.
-
Serum Concentration: Serum contains growth factors and binding proteins that can interfere with the activity of this compound. If possible, reduce the serum concentration during the treatment period or use a serum-free medium.
-
-
Assay Protocol:
-
Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments.
-
Plate Reader Settings: Use optimized and consistent settings on your plate reader for all measurements.
-
Frequently Asked Questions (FAQs)
Q2: What is the recommended method for determining the IC50 of this compound?
We recommend a cell viability assay, such as an MTT or CellTiter-Glo® assay. A detailed protocol is provided below.
Q3: How can I confirm that this compound is hitting its intended target in my cells?
To confirm target engagement, we recommend performing a Western blot to analyze the phosphorylation status of the downstream target, protein "Target-Y". A decrease in the phosphorylation of Target-Y upon this compound treatment would indicate target engagement.
Q4: Can this compound be used in in-vivo studies?
Preliminary data on the pharmacokinetics of this compound are available in the table below. However, further validation and formulation optimization are recommended for in-vivo applications.
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Quantitative Data
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (nM) | Assay Conditions |
| Cell Line A | 15.2 ± 2.1 | 48h incubation, 10% FBS |
| Cell Line B | 89.7 ± 9.5 | 48h incubation, 10% FBS |
| Cell Line C | 5.4 ± 1.3 | 72h incubation, 5% FBS |
Table 2: In-Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | 25% |
| Half-life (t1/2) | 3.5 hours |
| Cmax (10 mg/kg, i.p.) | 1.2 µM |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Technical Support Center: Optimizing Wwl70 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Wwl70, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), in cell culture experiments. The following guides and FAQs will help you optimize this compound concentration to achieve desired inhibitory effects while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] Its primary mechanism of action is to block the catalytic activity of ABHD6, leading to an increase in the levels of its substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] ABHD6 is a serine hydrolase that plays a key role in the degradation of 2-AG.[2][3][4]
Q2: What is the reported IC50 of this compound for ABHD6?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for ABHD6 is approximately 70 nM.[1]
Q3: What is a typical working concentration of this compound in cell culture?
A3: Based on published studies, a commonly used working concentration for this compound in various cell lines is 10 µM.[1] However, the optimal concentration can vary depending on the cell type and the specific experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does inhibition of ABHD6 by this compound affect downstream signaling?
A4: By inhibiting ABHD6, this compound increases the levels of 2-AG.[1][2] 2-AG is an endogenous agonist for the cannabinoid receptors CB1 and CB2.[2][5] Activation of these receptors can modulate various downstream signaling pathways, including those involved in neurotransmission, inflammation, and cell proliferation.
Troubleshooting Guides
Issue 1: Low Cell Viability or High Cytotoxicity After this compound Treatment
-
Question: I am observing a significant decrease in cell viability after treating my cells with this compound. What could be the cause?
-
Answer:
-
High this compound Concentration: The concentration of this compound might be too high for your specific cell line, leading to off-target effects or cellular stress. It is crucial to perform a dose-response curve to determine the optimal concentration that provides the desired inhibitory effect without compromising cell viability.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.
-
Sub-optimal Cell Culture Conditions: Factors such as over-confluency, nutrient depletion, or contamination can make cells more sensitive to drug treatment. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Incorrect Handling of this compound: Ensure that this compound is stored and handled correctly according to the manufacturer's instructions to maintain its stability and activity.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Question: My experimental results with this compound are not consistent between experiments. What are the possible reasons?
-
Answer:
-
Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variability in the results. Ensure accurate and consistent cell seeding across all wells and plates.
-
Inconsistent Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to not use the outermost wells for experimental samples or to fill them with sterile PBS or media to minimize this effect.
-
Assay Timing: The timing of drug addition and the duration of the assay should be kept consistent across all experiments.
-
Data Presentation
| Cell Line/System | This compound Concentration | Observed Effect | Reference |
| BV-2 microglia | 10 µM | Inhibition of 2-AG hydrolysis, reduction of LPS-induced PGE2 production | [1] |
| Neurons (primary culture) | 10 µM | Inhibition of 2-AG hydrolysis | |
| COS-7 cells (transfected with ABHD6) | Dose-dependent | Inhibition of 2-AG hydrolysis | |
| In vivo (mice) | 5 or 10 mg/kg | Anti-inflammatory effects | [1] |
Experimental Protocols
Determining Optimal this compound Concentration using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration using an MTT assay.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Investigational Compounds in Solution
Disclaimer: Information regarding the stability of a specific compound designated "Wwl70" is not publicly available. The following technical support guide provides a general framework and best practices for assessing the stability of investigational compounds in solution. Researchers should adapt these guidelines to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my compound in solution?
A1: The stability of a compound in an aqueous solution can be influenced by a variety of factors. These include pH, temperature, light exposure, oxygen levels, the presence of metal ions, and the specific buffer components used.[1][2][3] The inherent chemical properties of your compound, such as the presence of hydrolyzable or oxidizable functional groups, will also play a critical role.[4]
Q2: How do I choose the appropriate storage conditions for my compound?
A2: The optimal storage conditions should be determined empirically through stability studies. As a general starting point, stock solutions are often prepared in a suitable organic solvent (e.g., DMSO) and stored at -20°C or -80°C to minimize degradation. Working solutions are typically prepared fresh for each experiment. It is crucial to evaluate the stability at various temperatures (e.g., 4°C, room temperature, 37°C) to understand the compound's lability.
Q3: What are some common signs of compound instability?
A3: Instability can manifest in several ways, including:
-
Precipitation: The compound coming out of solution, which can be observed visually as cloudiness or solid particles.
-
Color Change: A change in the color of the solution can indicate a chemical transformation.
-
Loss of Activity: A decrease in the expected biological or chemical activity of the compound.
-
Appearance of Degradation Products: The emergence of new peaks when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guide
Issue 1: My compound precipitates out of solution during my experiment.
-
Question: I diluted my DMSO stock solution into an aqueous buffer, and the solution became cloudy. What should I do?
-
Answer: This is likely due to the poor aqueous solubility of your compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your compound may be soluble at lower concentrations.
-
Optimize the buffer: The pH and composition of the buffer can impact solubility. Experiment with different pH values and consider adding solubilizing agents like surfactants (e.g., Tween-20) or cyclodextrins, if compatible with your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.
-
Issue 2: I am seeing a loss of my compound's activity over the course of my experiment.
-
Question: My compound shows high initial activity, but the effect diminishes over several hours. How can I determine if this is due to instability?
-
Answer: This time-dependent loss of activity strongly suggests compound instability under your experimental conditions. To confirm this:
-
Perform a time-course stability study: Incubate your compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. At each time point, measure the remaining concentration of the parent compound using an analytical method like HPLC-UV or LC-MS.
-
Analyze for degradation products: In the same samples, look for the appearance of new peaks that could correspond to degradation products.
-
Correlate with activity: Run your functional assay with the pre-incubated compound from each time point. A correlation between the decrease in the parent compound concentration and the loss of activity will confirm that instability is the cause.
-
Issue 3: My stability data is not reproducible between experiments.
-
Question: I am getting variable results in my stability assays. What could be the cause?
-
Answer: Lack of reproducibility can stem from several sources:
-
Inconsistent solution preparation: Ensure that stock solutions and dilutions are prepared accurately and consistently each time. Use calibrated pipettes and high-purity solvents and reagents.
-
Variations in experimental conditions: Small changes in temperature, pH, or light exposure can significantly impact stability. Tightly control all experimental parameters.
-
Freeze-thaw cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.[5] Aliquot your stock solution into single-use vials to avoid this.
-
Oxygen exposure: If your compound is sensitive to oxidation, de-gas your buffers and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Data Presentation
Table 1: Thermal Stability of [Compound Name] in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % Remaining [Compound Name] (Mean ± SD) |
| 4 | 0 | 100 |
| 24 | 98.5 ± 1.2 | |
| 48 | 97.1 ± 2.5 | |
| 72 | 95.8 ± 3.1 | |
| 25 (Room Temp) | 0 | 100 |
| 24 | 85.3 ± 4.5 | |
| 48 | 72.1 ± 5.8 | |
| 72 | 60.5 ± 6.2 | |
| 37 | 0 | 100 |
| 24 | 55.2 ± 7.1 | |
| 48 | 30.7 ± 8.4 | |
| 72 | 15.9 ± 9.3 |
Table 2: pH Stability of [Compound Name] at 37°C over 24 Hours
| pH | Buffer System | % Remaining [Compound Name] (Mean ± SD) |
| 3.0 | Citrate Buffer | 92.4 ± 3.3 |
| 5.0 | Acetate Buffer | 88.1 ± 4.1 |
| 7.4 | Phosphate-Buffered Saline | 55.2 ± 7.1 |
| 9.0 | Tris Buffer | 35.6 ± 6.8 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
-
Objective: To quantify the concentration of the parent compound and detect the formation of degradation products over time.
-
Materials:
-
[Compound Name] stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
Thermostated incubator or water bath
-
-
Method:
-
Prepare a working solution of [Compound Name] in the aqueous buffer at the desired final concentration (e.g., 10 µM).
-
Immediately take a sample for the t=0 time point. Quench any potential degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
Incubate the remaining solution at the desired temperature.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as in step 2.
-
Analyze all samples by HPLC. Develop a gradient method that separates the parent compound from any potential degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample by comparing the peak areas.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of the compound after multiple freeze-thaw cycles.
-
Materials:
-
[Compound Name] stock solution
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
-
-
Method:
-
Prepare aliquots of the compound in the desired solvent (e.g., DMSO or an aqueous buffer).
-
Keep one aliquot at the recommended storage temperature (e.g., -20°C) as a control.
-
Subject the other aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample for at least 12 hours and then thawing it to room temperature.
-
After 1, 3, and 5 cycles, analyze the samples and the control to quantify the concentration of the parent compound.
-
Compare the concentration of the cycled samples to the control to determine the extent of degradation.
-
Visualizations
References
- 1. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein stability: computation, sequence statistics, and new experimental methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Wwl70-Associated Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity when using Wwl70, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6). The following resources are designed to help identify the source of cell death and provide strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cell line after treatment with this compound, even at concentrations intended to be selective for ABHD6 inhibition. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. These include:
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Off-target effects: At higher concentrations or in certain sensitive cell lines, this compound may interact with other cellular targets, leading to toxicity.
-
Cell line-specific sensitivity: The expression and importance of ABHD6 and its downstream signaling pathways can vary significantly between cell lines. Inhibition of ABHD6 may be detrimental to the survival of specific cell types.
-
Experimental conditions: Factors such as solvent toxicity (e.g., DMSO), prolonged incubation times, or unhealthy cell cultures can exacerbate cytotoxic effects.
-
Compound purity and stability: Impurities in the this compound stock or degradation of the compound can lead to unexpected biological activity.
Q2: How can we determine if the observed cytotoxicity is due to on-target inhibition of ABHD6 or off-target effects?
A2: To distinguish between on-target and off-target effects, consider the following approaches:
-
Structure-activity relationship (SAR) analysis: Test structurally related but inactive analogs of this compound. If these analogs do not produce cytotoxicity, it suggests the effect is related to the specific chemical structure of this compound and its intended target.
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Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ABHD6 expression. If ABHD6-deficient cells are resistant to this compound-induced cytotoxicity, it strongly suggests an on-target effect.
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Rescue experiments: If the cytotoxic phenotype is due to the accumulation of an ABHD6 substrate, such as 2-arachidonoylglycerol (2-AG), attempt to rescue the cells by modulating downstream pathways. For example, using antagonists for cannabinoid receptors (CB1 and CB2) which are activated by 2-AG.
Q3: What are the known signaling pathways affected by ABHD6 inhibition that might lead to cytotoxicity?
A3: ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of 2-AG. Inhibition of ABHD6 by this compound leads to an accumulation of 2-AG, which can modulate several pathways.[1][2] Dysregulation of these pathways could potentially lead to cytotoxicity in certain contexts:
-
Cannabinoid Receptor Signaling: Increased 2-AG levels can lead to over-activation of CB1 and CB2 receptors. While often associated with cell survival, prolonged or excessive activation can trigger apoptotic pathways in some cell types.[1]
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AKT Signaling Pathway: ABHD6 has been shown to suppress colorectal cancer progression via the AKT signaling pathway.[3] Inhibition of ABHD6 could therefore disrupt this pro-survival pathway in certain cancer cell lines.
-
AMPA Receptor Trafficking: ABHD6 is involved in the trafficking of AMPA receptors to the postsynaptic membrane.[2] While the direct link to cytotoxicity is not established, disruption of this process could be detrimental to neuronal cell lines.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating replicates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination (e.g., Mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
| Pipetting errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
Issue 2: Discrepancy Between Expected and Observed IC50 for Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Incorrect this compound concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC-MS. |
| Cell density | Optimize the cell seeding density. High cell densities can lead to nutrient depletion and changes in cellular metabolism, affecting drug sensitivity. |
| Assay type | The choice of cytotoxicity assay can influence the results. For example, metabolic assays (e.g., MTT, MTS) can be affected by changes in cellular metabolism that are not directly related to cell death. Consider using a membrane integrity assay (e.g., LDH release) or a direct cell counting method to confirm results. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. Run a solvent-only control. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentration of this compound against its primary target, ABHD6. Note that IC50 values for this compound-induced cytotoxicity across a broad range of cell lines are not extensively documented in the literature. Researchers should empirically determine the cytotoxic IC50 in their cell line of interest.
| Compound | Target | Assay System | IC50 |
| This compound | human ABHD6 | Enzyme activity assay in 293T cell extracts | 55 nM[4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTS Assay
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound serial dilutions to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Differentiating On-Target vs. Off-Target Cytotoxicity using siRNA
-
siRNA Transfection:
-
Seed cells in a 6-well plate.
-
Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting ABHD6 using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for target gene knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of the cells from each transfection condition.
-
Perform western blotting or qRT-PCR to confirm the efficient knockdown of the ABHD6 protein or mRNA, respectively.
-
-
This compound Treatment and Viability Assay:
-
Re-seed the transfected cells into a 96-well plate.
-
Treat the cells with a range of this compound concentrations as described in Protocol 1.
-
Perform a cell viability assay (e.g., MTS or LDH) to assess the cytotoxic response.
-
-
Data Analysis:
-
Compare the dose-response curves for the control siRNA and the ABHD6 siRNA-transfected cells. A rightward shift in the IC50 for the ABHD6 knockdown cells would indicate that the cytotoxicity is at least partially on-target.
-
Visualizations
Caption: this compound inhibits ABHD6, leading to increased 2-AG levels and downstream effects.
Caption: Workflow for troubleshooting unexpected this compound-associated cytotoxicity.
References
- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 3. ABHD6 abhydrolase domain containing 6, acylglycerol lipase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Wwl70 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Wwl70 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound formulations.
Issue 1: Precipitation of this compound Upon Addition to Aqueous Vehicle
-
Question: My this compound, dissolved in DMSO, precipitates when I dilute it with saline or PBS for injection. What should I do?
-
Answer: This is a common issue when delivering hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your vehicle is sufficient to maintain this compound solubility but low enough to minimize toxicity. A final concentration of 1-5% DMSO is often a good starting point for intraperitoneal (i.p.) injections in mice.
-
Use a Co-solvent or Surfactant: Consider adding a co-solvent like polyethylene glycol (PEG), particularly PEG300 or PEG400, or a non-ionic surfactant like Tween 80 (polysorbate 80) or Cremophor EL to your vehicle. These agents can improve the solubility of hydrophobic compounds in aqueous solutions. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sonication: After mixing the components of your vehicle, sonicate the solution. This can help to break down small precipitates and create a more uniform suspension.
-
Warm the Vehicle: Gently warming the vehicle to 37°C before adding the this compound/DMSO stock can sometimes improve solubility. However, be cautious about the stability of this compound at elevated temperatures.
-
Prepare Fresh Formulations: Do not store diluted this compound formulations for extended periods, as precipitation can occur over time. Prepare the formulation fresh before each experiment.
-
Issue 2: Observed Animal Distress or Adverse Reactions Post-Injection
-
Question: My animals show signs of distress (e.g., lethargy, hunched posture, ruffled fur) after i.p. injection of the this compound formulation. What could be the cause and how can I mitigate it?
-
Answer: Post-injection distress can be caused by the vehicle, the compound, or the injection procedure itself. Here's how to troubleshoot:
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments. This will help you determine if the observed effects are due to the vehicle itself. High concentrations of DMSO can cause localized irritation, inflammation, and behavioral changes.[1][2] Signs of DMSO toxicity in mice can include reduced mobility, hunched posture, and lethargy.[1][2] In some cases, it can also lead to apoptosis in lymphoid organs.[3]
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Reduce DMSO Concentration: If you suspect DMSO toxicity, try to reduce the final concentration in your formulation to below 5% or explore alternative vehicles.
-
Alternative Vehicles: For hydrophobic compounds, consider vehicles such as corn oil or formulations with cyclodextrins (e.g., SBE-β-CD), which can encapsulate the drug and improve its solubility and safety profile.
-
Injection Technique: Ensure proper intraperitoneal injection technique to avoid injecting into organs, which can cause significant distress. The volume of injection should also be appropriate for the size of the animal.
-
Compound-Specific Effects: If the distress is not observed in the vehicle control group, it may be a pharmacological effect of this compound. Review the known effects of ABHD6 inhibition and consider adjusting the dose.
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a standard, reliable vehicle for intraperitoneal delivery of this compound in mice?
-
A1: A commonly used and effective vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline. A typical protocol involves dissolving this compound in a minimal amount of DMSO first, and then diluting it with saline to the final desired concentration. It is crucial to keep the final DMSO concentration low (typically ≤5% v/v) to minimize potential toxicity. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume, you would dissolve the required amount of this compound in 5 µL of DMSO and then add 95 µL of sterile saline.
-
-
Q2: What are some alternative vehicles if my this compound formulation with DMSO/saline is not optimal?
-
A2: If you encounter issues with a DMSO/saline vehicle, several alternatives can be explored:
-
Co-solvents and Surfactants: As mentioned in the troubleshooting guide, adding agents like PEG300, Tween 80, or Cremophor EL can improve solubility and stability.
-
Oil-based Vehicles: For very hydrophobic compounds, vegetable oils like corn oil or sesame oil can be used as vehicles for subcutaneous or intramuscular injections.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
-
-
Q3: How should I store my this compound stock solution and final formulation?
-
A3: this compound powder should be stored at -20°C. A stock solution of this compound in DMSO can also be stored at -20°C or -80°C for several months. However, once diluted in an aqueous vehicle for injection, the formulation should be used immediately to avoid precipitation and degradation. It is not recommended to store aqueous formulations of this compound.
-
Experimental Design
-
Q4: What are the typical dosages of this compound used in mouse models?
-
A4: The effective dose of this compound can vary depending on the animal model and the specific therapeutic indication. However, published studies frequently report the use of doses in the range of 5 mg/kg to 10 mg/kg administered intraperitoneally once daily.
-
-
Q5: How can I confirm that this compound is active in my animal model?
-
A5: To confirm the biological activity of this compound in your model, you can measure the levels of its primary substrate, 2-arachidonoylglycerol (2-AG), in relevant tissues (e.g., brain, liver, inflamed tissue). Inhibition of ABHD6 by this compound is expected to lead to an increase in 2-AG levels. Additionally, you can measure downstream signaling molecules that are affected by ABHD6 inhibition, such as prostaglandins (e.g., PGE2), which may be reduced.
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Preclinical Models
| Animal Model | Condition | Species | Route of Administration | Dosage | Vehicle | Reference |
| Acute Lung Injury | Inflammation | Mouse | Intratracheal | 10 mg/kg | Not specified | [1] |
| High-Fat Diet | Obesity | Mouse | Not specified | 10 mg/kg/day | Not specified | [4] |
| Experimental Autoimmune Encephalomyelitis | Neuroinflammation | Mouse | Intraperitoneal | 10 mg/kg/day | Not specified | [4] |
| Alzheimer's Disease Model (APP/PS1) | Neurodegeneration | Mouse | Intraperitoneal | Not specified | Not specified | [5] |
| Traumatic Brain Injury | Neuroprotection | Mouse | Intraperitoneal | 5 mg/kg or 10 mg/kg | 1% DMSO in saline | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the total amount of this compound required for your study group based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock. Vortex thoroughly until the powder is completely dissolved.
-
Calculate the volume of the this compound stock solution and the volume of saline needed for each injection. For a 10 mg/kg dose in a 25g mouse with a final injection volume of 100 µL and a final DMSO concentration of 5%, you would need 5 µL of a 50 mg/mL this compound stock in DMSO and 95 µL of saline.
-
For each injection, first add the required volume of saline to a sterile tube.
-
While vortexing the saline, slowly add the calculated volume of the this compound/DMSO stock solution. This dropwise addition to a vortexing solution helps to prevent immediate precipitation.
-
If any cloudiness or precipitate is observed, sonicate the final formulation for 5-10 minutes in a water bath sonicator.
-
Administer the freshly prepared formulation to the animal via intraperitoneal injection.
-
Visualizations
Caption: Experimental workflow for this compound delivery in animal models.
Caption: Simplified signaling pathway of ABHD6 and the effect of this compound.
References
- 1. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Apoptosis in murine lymphoid organs following intraperitoneal administration of dimethyl sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Minimizing Variability in Wwl70 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Wwl70, a selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6), with an IC50 of 70 nM.[1][2] By inhibiting ABHD6, this compound can lead to an increase in the levels of endocannabinoids like 2-arachidonoylglycerol (2-AG), which in turn can modulate various signaling pathways.[1][3]
Q2: What are the common applications of this compound in research?
A2: this compound is used in a variety of research applications, including studying the role of ABHD6 in metabolic disorders, inflammation, and neurological conditions. For example, it has been shown to reduce adipose tissue mass and prevent glucose intolerance in mice on a high-fat diet.[1] It has also been observed to decrease the severity of experimental autoimmune encephalomyelitis (EAE).[1]
Q3: What are the most critical factors for ensuring reproducibility in this compound experiments?
A3: Key factors for reproducibility include precise and consistent preparation of this compound stock solutions, careful control of cell culture conditions (density, passage number, and health), accurate pipetting, and the use of appropriate positive and negative controls in every experiment.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMF (2 mg/ml), DMSO (1 mg/ml), and a 1:3 solution of DMF:PBS (pH 7.2) (0.2 mg/ml).[1] For long-term storage, it is recommended to keep stock solutions at -80°C for up to two years or -20°C for up to one year.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cellular assays involving this compound, such as luciferase reporter assays designed to measure downstream signaling events.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between technical replicates | - Inaccurate pipetting of this compound, reagents, or cells.- Inconsistent cell numbers across wells.- Edge effects in multi-well plates. | - Use a master mix for reagents and cells to ensure uniform distribution.- Calibrate and use pipettes correctly.- Seed cells evenly and ensure a homogeneous suspension before plating.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No or low signal in luciferase reporter assay | - Poor plasmid DNA quality for transfection.- Low transfection efficiency.- Incorrect this compound concentration.- Cell death due to this compound toxicity at high concentrations. | - Use transfection-quality plasmid DNA with low endotoxin levels.[4]- Optimize the transfection protocol for your specific cell line.- Perform a dose-response curve to determine the optimal this compound concentration.- Assess cell viability using a method like MTT or Trypan Blue exclusion. |
| High background signal in luciferase assay | - Cross-talk between wells in the plate.- Intrinsic luminescence of this compound or other compounds. | - Use white-walled or opaque plates for luciferase assays to minimize cross-talk.[4]- Include a "no cells" control with media and this compound to check for background luminescence. |
| Signal saturation in luciferase assay | - Overexpression of the reporter plasmid.- Use of a very strong promoter (e.g., CMV). | - Reduce the amount of reporter plasmid DNA used for transfection.- Consider using a reporter plasmid with a weaker promoter to ensure the signal is within the dynamic range of the luminometer.[4] |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent incubation times.- Different batches of reagents (e.g., FBS, this compound). | - Use cells within a defined passage number range for all experiments.- Standardize all incubation times precisely.- Qualify new batches of reagents before use in critical experiments. |
Experimental Protocols
Protocol: this compound Dose-Response in a Luciferase Reporter Assay
This protocol outlines a method to determine the effective concentration of this compound on a target signaling pathway using a dual-luciferase reporter assay.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Transfection:
-
Prepare a transfection master mix containing your reporter plasmid (e.g., a TCF/LEF-responsive firefly luciferase reporter for Wnt signaling) and a control plasmid (e.g., Renilla luciferase) at a 10:1 ratio.[5]
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Carefully remove the transfection medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells using 20 µL of lysis buffer per well.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the dual-luciferase assay manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 or IC50.
-
Data Presentation
Table 1: Example of High Variability in a this compound Experiment
| Replicate | This compound (10 µM) - Normalized Luciferase Activity | Vehicle Control - Normalized Luciferase Activity |
| 1 | 150.3 | 98.7 |
| 2 | 250.1 | 105.2 |
| 3 | 125.8 | 95.4 |
| Mean | 175.4 | 99.8 |
| Std. Dev. | 65.2 | 5.0 |
| %CV | 37.2% | 5.0% |
This table illustrates high coefficient of variation (%CV) in the this compound treated group, suggesting experimental inconsistencies.
Table 2: Example of Optimized this compound Experiment with Low Variability
| Replicate | This compound (10 µM) - Normalized Luciferase Activity | Vehicle Control - Normalized Luciferase Activity |
| 1 | 185.6 | 101.3 |
| 2 | 192.3 | 99.8 |
| 3 | 188.9 | 102.1 |
| Mean | 188.9 | 101.1 |
| Std. Dev. | 3.4 | 1.2 |
| %CV | 1.8% | 1.2% |
This table shows a significant reduction in variability after implementing troubleshooting measures.
Visualizations
Signaling Pathway: Hypothetical this compound Mechanism of Action
Caption: this compound inhibits ABHD6, increasing 2-AG levels and modulating downstream signaling.
Experimental Workflow: Troubleshooting Variability
Caption: A logical workflow for troubleshooting and minimizing experimental variability.
References
unexpected phenotypic effects of Wwl70
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Wwl70.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), with an IC50 of 70 nM.[1][2] ABHD6 is a serine hydrolase that plays a role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG.[2][4]
Q2: I am observing anti-inflammatory effects that seem disproportionate to ABHD6 inhibition alone. Is this an expected outcome?
A2: Yes, this is a documented "unexpected" phenotypic effect of this compound. Research has shown that this compound can attenuate the production of prostaglandin E2 (PGE2) through a mechanism that is independent of its inhibitory action on ABHD6.[1][5][6] this compound has been found to reduce the expression of COX-2 and microsomal prostaglandin E2 synthase-1 and -2 (mPGES-1 and mPGES-2).[5][6]
Q3: Can this compound be used in in vivo studies? What are the recommended dosages?
A3: Yes, this compound has been used in murine models. For example, in studies of traumatic brain injury and experimental autoimmune encephalomyelitis (EAE), daily intraperitoneal injections of 10 mg/kg have been shown to be effective.[2] Another study investigating lung inflammation also utilized this compound in mice.[7] A common vehicle for administration is 1% DMSO in physiologic saline.[1]
Q4: I am seeing effects on metabolism in my adipose tissue models. Is this a known off-target effect?
A4: This is a known phenotypic effect of this compound. Studies have shown that this compound can induce adipose browning, characterized by increased expression of genes like Ucp1, Prdm16, Tmem26, and Tbx1 in visceral adipose tissue in mice on a high-fat diet.[2] This leads to an increased oxygen consumption rate, a reduction in adipose tissue mass, and prevention of glucose intolerance.[2]
Q5: What is the proposed signaling pathway for the metabolic effects of this compound?
A5: The metabolic effects of this compound, particularly on adipose browning, can be blocked by a PPARα antagonist (GW6471), suggesting the involvement of the PPARα signaling pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent inhibition of 2-AG hydrolysis | - Inaccurate quantitation of this compound.- Degradation of this compound stock solution.- Variation in ABHD6 expression levels between cell lines or tissues. | - Verify the concentration of your this compound stock solution.- Prepare fresh stock solutions regularly and store them appropriately.- Confirm ABHD6 expression levels in your experimental system via Western Blot or qPCR. Note that ABHD6 contributes to ~50% of 2-AG hydrolysis in BV-2 cells and neurons in primary culture, but only ~20% in adult mouse brain homogenates.[3] |
| Observed PGE2 reduction does not correlate with ABHD6 knockdown | - This is an expected ABHD6-independent effect of this compound. | - This is a known characteristic of this compound. Studies using siRNA to downregulate ABHD6 or employing alternative ABHD6 inhibitors like KT182 did not suppress PGE2 production, confirming this compound's separate mechanism of action on the PGE2 biosynthesis pathway.[5][6] |
| Lack of therapeutic effect in CB2 receptor knockout mice | - The therapeutic effects of this compound in certain models, such as experimental autoimmune encephalomyelitis (EAE), are dependent on the cannabinoid receptor 2 (CB2). | - This is an important consideration for your experimental design. The increase in 2-AG levels by this compound requires functional CB2 receptors to exert its anti-inflammatory effects in this context.[2] |
| Difficulty dissolving this compound for in vitro experiments | - this compound has limited solubility in aqueous solutions. | - this compound is soluble in DMF (2 mg/ml) and DMSO (1 mg/ml). For cell culture, a common practice is to dissolve this compound in DMSO and then dilute it in the culture medium to the final desired concentration.[2] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ABHD6 Inhibition | 70 nM | Transfected COS-7 cells | [1][2] |
| Inhibition of PGE2 Biosynthesis | ~100 nM | BV2 microglia cells | [1] |
| Increase in 2-AG levels (10 µM this compound) | 20% | BV2 microglia cells | [1] |
| Inhibition of 2-AG Hydrolysis (10 µM this compound) | ~50% | BV-2 cell homogenates | [3] |
Table 2: In Vivo Dosing of this compound in Mice
| Dosage | Administration Route | Animal Model | Observed Effects | Reference |
| 10 mg/kg/day | Intraperitoneal | Experimental Autoimmune Encephalomyelitis (EAE) | Decreased disease severity | [2] |
| 10 mg/kg/day | Intraperitoneal | High-Fat Diet | Increased adipose browning, reduced adipose mass, prevented glucose intolerance | [2] |
| 10 mg/kg | Intraperitoneal | Traumatic Brain Injury | Improved functional recovery | [1] |
| 5 mg/kg or 10 mg/kg | Intraperitoneal | General inflammation model | 10 mg/kg showed significant improvement in performance | [1] |
Experimental Protocols
Protocol 1: Measurement of PGE2 Production in BV2 Microglia Cells
-
Plate BV2 microglial cells in a 24-well plate to reach approximately 90% confluency at the start of the experiment.
-
Pre-warm the cell culture medium.
-
Replace the existing medium with the pre-warmed medium containing the desired concentration of this compound (e.g., 10 µM) and incubate for 15 minutes.
-
Treat the cells with 10 µM of 2-AG for 15 minutes.
-
Add lipopolysaccharide (LPS) to a final concentration of 100 ng/ml.
-
Incubate the plate for 18 hours.
-
Collect the culture medium.
-
Centrifuge the collected medium at 5000 rpm for 2 minutes to remove any residual cells.
-
Measure the PGE2 concentration in the supernatant using a commercially available enzyme-linked immunoassay (EIA) kit.[5]
Protocol 2: In Vivo Administration of this compound in Mice
-
Use seven-week-old male C57BL/6 mice.
-
Maintain the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare the this compound solution by dissolving it in a vehicle such as 1% DMSO in physiologic saline.
-
Administer this compound via intraperitoneal injection at the desired dosage (e.g., 5 mg/kg or 10 mg/kg).
-
Administer the injections once a day for the duration of the experimental design (e.g., 3, 7, or 21 days).[1]
Signaling Pathways and Workflows
Caption: this compound inhibits ABHD6, increasing 2-AG levels and anti-inflammatory effects.
Caption: this compound's ABHD6-independent inhibition of PGE2 production.
Caption: Workflow for measuring PGE2 production in BV2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The α/β-hydrolase domain 6 inhibitor this compound decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-AG after WWL70 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the challenges encountered when quantifying 2-arachidonoylglycerol (2-AG) following the inhibition of α/β-hydrolase domain 6 (ABHD6) by WWL70.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1] ABHD6 is a serine hydrolase that contributes to the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting ABHD6, this compound is expected to reduce the breakdown of 2-AG, thereby increasing its localized concentration and enhancing its signaling at cannabinoid receptors.
Q2: What is the expected effect of this compound on 2-AG levels?
A2: The primary enzyme responsible for 2-AG hydrolysis in the brain is monoacylglycerol lipase (MAGL), which accounts for approximately 85% of 2-AG breakdown.[2] ABHD6 and ABHD12 are considered secondary enzymes.[2] Therefore, while this compound-mediated inhibition of ABHD6 is expected to increase 2-AG levels, the magnitude of this increase may be modest compared to the effect of potent MAGL inhibitors like JZL184.[1] The specific effect can also be highly dependent on the cell type or tissue, as the relative expression and activity of these hydrolytic enzymes can vary. In some experimental conditions, this compound treatment alone did not lead to a significant accumulation of 2-AG.[3]
Q3: Why is the accurate quantification of 2-AG notoriously difficult?
A3: Quantifying 2-AG presents several analytical challenges:
-
Chemical Instability : 2-AG can be unstable under certain conditions, such as during solvent evaporation or reconstitution of extracts.[4]
-
Isomerization : 2-AG spontaneously isomerizes to its biologically inactive isomer, 1-arachidonoylglycerol (1-AG), through acyl migration.[4][5][6] Since 1-AG and 2-AG have identical molecular weights, they cannot be distinguished by mass spectrometry alone and require effective chromatographic separation.[7]
-
Low Endogenous Concentrations : 2-AG is typically present at very low concentrations (picomolar to nanomolar range) in biological tissues and fluids.[5][6]
-
Matrix Effects : Biological samples are complex mixtures. Co-extracted lipids, such as phospholipids, can interfere with the ionization of 2-AG in the mass spectrometer, compromising analytical accuracy.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in 2-AG after this compound treatment | 1. Low contribution of ABHD6 to total 2-AG hydrolysis in the specific biological system.[2][3]2. Compensatory degradation of 2-AG by other enzymes (e.g., MAGL, COX-2).[8][9]3. Insufficient inhibitor concentration or incubation time.4. Rapid sample degradation or isomerization during processing.[4][5] | 1. Confirm ABHD6 expression and activity in your model system.2. Consider using a dual inhibitor or co-administering this compound with a MAGL inhibitor (e.g., JZL184) to block the major degradation pathways.[1]3. Perform a dose-response and time-course experiment to optimize inhibitor conditions.4. Immediately process samples after collection, use recommended extraction solvents like toluene, and keep samples on ice or frozen.[4] |
| High variability between replicate samples | 1. Inconsistent sample collection and handling procedures.[5][6]2. Matrix effects varying between samples.[4]3. Inefficient or inconsistent lipid extraction. | 1. Standardize all pre-analytical steps, including collection, quenching, and storage.2. Use a robust internal standard (e.g., deuterated 2-AG) to normalize for extraction efficiency and matrix effects.3. Optimize and validate the extraction protocol. The use of toluene is reported to minimize matrix effects from phospholipids.[4] |
| Poor chromatographic separation of 2-AG and 1-AG | 1. Suboptimal liquid chromatography (LC) conditions (e.g., column type, mobile phase composition, gradient).[7]2. Isomerization occurring post-extraction or in the autosampler. | 1. Optimize the LC method. A C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid) is commonly used. Ensure the method provides baseline resolution of 2-AG and 1-AG.2. Keep processed samples at low temperatures (e.g., 4°C) in the autosampler and minimize the time before injection. |
| Low signal intensity or poor sensitivity in MS analysis | 1. Inefficient ionization of 2-AG.2. Ion suppression due to matrix effects.[4]3. Suboptimal mass spectrometer parameters. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Positive ESI mode is typically used.[4]2. Improve sample cleanup. Solid-phase extraction (SPE) may be used after liquid-liquid extraction for further purification.3. Perform tuning and calibration of the mass spectrometer using a 2-AG standard. Develop a highly specific Multiple Reaction Monitoring (MRM) method. |
Data Presentation
The following table presents hypothetical data to illustrate the potential effects of different enzyme inhibitors on 2-AG levels, emphasizing the relative contributions of MAGL and ABHD6 to 2-AG hydrolysis.
| Treatment Group | Target Enzyme(s) | Expected 2-AG Level (pmol/mg tissue) | Fold Change vs. Control |
| Vehicle Control | Endogenous Activity | 15.0 ± 2.5 | 1.0 |
| This compound (10 µM) | ABHD6 | 22.5 ± 3.1 | ~1.5 |
| JZL184 (1 µM) | MAGL | 120.0 ± 15.0 | ~8.0 |
| This compound + JZL184 | ABHD6 + MAGL | 145.0 ± 18.2 | ~9.7 |
Note: These values are illustrative and based on published findings where MAGL inhibition produces a much larger increase in 2-AG than ABHD6 inhibition.[1][10]
Experimental Protocols
Protocol 1: Lipid Extraction for 2-AG Quantification
This protocol is adapted from methods designed to minimize 2-AG isomerization and degradation.[4]
-
Sample Homogenization : Homogenize frozen tissue samples (e.g., 50 mg) in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Internal Standard Addition : Immediately add an internal standard (e.g., 2-AG-d8) to the homogenate to account for extraction variability.
-
Lipid Extraction :
-
Add 2 mL of ice-cold toluene to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Collection : Carefully collect the upper organic (toluene) layer into a new glass tube. Avoid disturbing the protein interface.
-
Evaporation : Evaporate the toluene to dryness under a gentle stream of nitrogen. This step should be performed at a low temperature (e.g., < 30°C) to prevent degradation.
-
Reconstitution : Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 acetonitrile/water) for analysis.
Protocol 2: LC-MS/MS Quantification of 2-AG
This protocol outlines general parameters for a UPLC-MS/MS method.
-
Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient : A linear gradient from 30% B to 100% B over several minutes, followed by a wash and re-equilibration step. The gradient must be optimized to resolve 2-AG from 1-AG.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
MS Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
2-AG: Precursor ion [M+H]+ m/z 379.3 → Product ion m/z 287.2
-
1-AG: Precursor ion [M+H]+ m/z 379.3 → Product ion m/z 287.2 (distinguished by retention time)
-
2-AG-d8 (Internal Standard): Precursor ion [M+H]+ m/z 387.3 → Product ion m/z 287.2
-
-
-
Quantification : Calculate the concentration of 2-AG based on the peak area ratio of the analyte to the internal standard against a standard calibration curve.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of endocannabinoids in biological systems by chromatography and mass spectrometry: a comprehensive review from an analytical and biological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Wwl70 and JZL184 in Modulating Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Wwl70, a potent α/β-hydrolase domain 6 (ABHD6) inhibitor, and JZL184, a highly selective monoacylglycerol lipase (MAGL) inhibitor. The objective is to delineate their respective roles in modulating the endocannabinoid system, with a focus on their efficacy in altering the levels of the key endocannabinoid 2-arachidonoylglycerol (2-AG). This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The primary endocannabinoid, 2-arachidonoylglycerol (2-AG), is regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG in the central nervous system. A secondary hydrolytic enzyme, ABHD6, also contributes to the regulation of 2-AG levels, particularly in specific subcellular compartments.
JZL184 is a well-characterized, potent, and selective inhibitor of MAGL, leading to significant elevation of 2-AG levels throughout the brain. This compound has been identified as a potent inhibitor of ABHD6, offering a tool to investigate the distinct role of this enzyme in 2-AG metabolism. This guide will compare the efficacy and mechanistic differences between these two important pharmacological tools.
Data Presentation
Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and JZL184 against their primary targets.
| Inhibitor | Primary Target | IC50 Value | Secondary Targets | Reference |
| This compound | ABHD6 | 70 nM | - | [1][2][][4] |
| JZL184 | MAGL | 8 nM | FAAH (low) |
Table 1: Inhibitor Potency. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
In Vitro Effects on 2-AG Hydrolysis
The following table presents a comparison of the effects of this compound and JZL184 on 2-AG hydrolysis in neuronal cell cultures.
| Inhibitor | Concentration | % Inhibition of 2-AG Hydrolysis | Cell Type | Reference |
| This compound | 10 µM | ~50% | Primary Neurons | [5] |
| JZL184 | 1 µM | ~50% | Primary Neurons | [5] |
| This compound + JZL184 | 10 µM + 1 µM | ~100% | Primary Neurons | [5] |
Table 2: Comparative Efficacy in Inhibiting 2-AG Hydrolysis in Primary Neurons. Data highlights the distinct and additive contributions of ABHD6 and MAGL to 2-AG degradation.
In Vivo Effects on Endocannabinoid Levels
The following table summarizes the in vivo effects of this compound and JZL184 on brain 2-AG levels in mice.
| Inhibitor | Dosage | Fold Increase in 2-AG | Tissue | Reference |
| This compound | 10 mg/kg | ~2-fold (stimulated) | Brain | [5] |
| JZL184 | 120 mg/kg | 2.8 to 4.4-fold | Brain regions | [6] |
Table 3: In Vivo Efficacy in Elevating Brain 2-AG Levels. Note that the experimental conditions (e.g., stimulated vs. basal levels) can influence the observed fold-increase.
Experimental Protocols
MAGL and ABHD6 Activity Assays
A common method to determine the enzymatic activity of MAGL and ABHD6 involves measuring the hydrolysis of a radiolabeled substrate, such as [³H]-2-AG.
Protocol Outline:
-
Tissue/Cell Homogenization: Brain tissue or cells expressing the target enzyme are homogenized in an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Homogenates are pre-incubated with various concentrations of the inhibitor (e.g., this compound or JZL184) or vehicle for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by adding the radiolabeled substrate [³H]-2-AG.
-
Reaction Termination: The reaction is stopped after a specific time by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Phase Separation and Scintillation Counting: The aqueous and organic phases are separated by centrifugation. The amount of radioactivity in the aqueous phase, corresponding to the hydrolyzed [³H]-glycerol, is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Endocannabinoid Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the accurate quantification of endocannabinoids in biological samples.
Protocol Outline:
-
Tissue Collection and Lipid Extraction: Brain tissue is rapidly collected and flash-frozen. Lipids, including endocannabinoids, are extracted using a solvent system like chloroform/methanol/Tris buffer.
-
Solid-Phase Extraction (SPE): The lipid extract is purified using SPE to remove interfering substances.
-
LC Separation: The purified sample is injected into a liquid chromatograph, where the endocannabinoids are separated on a C18 column.
-
MS Detection: The separated endocannabinoids are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. The mass-to-charge ratio of the parent and fragmented ions is used for identification and quantification.
-
Data Analysis: The concentration of each endocannabinoid is determined by comparing its peak area to that of a known amount of an internal standard.
Mandatory Visualization
Caption: Modulation of 2-AG signaling by JZL184 and this compound.
Caption: Workflow for assessing inhibitor efficacy in vitro and in vivo.
Discussion
The data presented demonstrate that both JZL184 and this compound are effective in modulating 2-AG levels, albeit through the inhibition of different enzymes. JZL184, by targeting the primary 2-AG hydrolase MAGL, produces a more robust and widespread increase in brain 2-AG levels. In contrast, this compound's inhibition of ABHD6 leads to a more modest, yet significant, elevation of 2-AG, particularly under conditions of neuronal stimulation[5].
The finding that the combination of this compound and JZL184 leads to a near-complete blockage of 2-AG hydrolysis in neurons suggests that MAGL and ABHD6 account for the vast majority of 2-AG degradation in these cells and that they may act on distinct pools of 2-AG[5]. This has important implications for therapeutic strategies aiming to elevate endocannabinoid tone. Selective inhibition of ABHD6 with compounds like this compound could offer a more nuanced approach to augmenting 2-AG signaling, potentially avoiding the profound and widespread effects of MAGL inhibition that might lead to receptor desensitization or other off-target effects.
Conclusion
JZL184 is a highly potent and selective inhibitor of MAGL, the primary enzyme for 2-AG degradation in the brain. Its use leads to substantial increases in basal 2-AG levels. This compound is a potent inhibitor of ABHD6, a secondary 2-AG hydrolase, and its inhibition results in a significant, though less dramatic, increase in 2-AG, particularly in a stimulus-dependent manner. The choice between these inhibitors will depend on the specific research question. For profound and global elevation of 2-AG, JZL184 is the tool of choice. For investigating the role of a more localized or activity-dependent pool of 2-AG, this compound provides a unique and valuable pharmacological probe. The combined use of both inhibitors can be employed to achieve a near-total blockade of 2-AG hydrolysis. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies on the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 4. WWL 70 | CAS 947669-91-2 | this compound | Tocris Bioscience [tocris.com]
- 5. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WWL70 and KT182 for Selective ABHD6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors of α/β-hydrolase domain 6 (ABHD6): WWL70 and KT182. ABHD6 is a serine hydrolase that plays a crucial role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Its involvement in various physiological and pathological processes, including neuroinflammation, pain, and metabolic regulation, has made it an attractive therapeutic target.[1][3] This document aims to provide an objective comparison of the performance of this compound and KT182, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
Both this compound and KT182 are potent inhibitors of ABHD6. However, available data suggests that KT182 exhibits significantly higher potency.
| Inhibitor | Target | IC50 | Selectivity Notes |
| This compound | ABHD6 | 70 nM | Selective for ABHD6.[4] |
| KT182 | ABHD6 | < 5 nM (in cells) | Exceptional potency and selectivity against other brain and liver serine hydrolases. |
Table 1: Potency of this compound and KT182 against ABHD6. The half-maximal inhibitory concentration (IC50) values are based on in vitro enzymatic assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize ABHD6 inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the selectivity of an inhibitor against a wide range of serine hydrolases in a complex biological sample.
Objective: To determine the selectivity of this compound and KT182 against a panel of serine hydrolases in a mouse brain membrane proteome.
Materials:
-
Mouse brain membrane proteome
-
This compound and KT182
-
Fluorophosphonate-rhodamine (FP-rhodamine) probe
-
DMSO (vehicle)
-
SDS-PAGE apparatus
-
In-gel fluorescence scanner
Protocol:
-
Thaw the mouse brain membrane proteome on ice.
-
Pre-incubate the proteome with varying concentrations of this compound, KT182, or DMSO (vehicle control) for 30 minutes at room temperature.
-
Add the serine hydrolase-directed ABPP probe, FP-rhodamine, to a final concentration of 2 µM.
-
Incubate for an additional 30 minutes at room temperature.
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
A reduction in fluorescence intensity for a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that particular hydrolase.
ABHD6 Enzymatic Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its substrate, 2-AG.
Objective: To determine the potency of this compound and KT182 in inhibiting the hydrolysis of 2-AG by ABHD6.
Materials:
-
HEK293 cells overexpressing human ABHD6
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[³H]-2-arachidonoylglycerol ([³H]-2-AG)
-
This compound and KT182
-
Cell lysis buffer
-
Scintillation counter
Protocol:
-
Prepare lysates from HEK293 cells overexpressing human ABHD6.
-
Pre-incubate the cell lysates with varying concentrations of this compound, KT182, or vehicle control for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-2-AG.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product will be in the aqueous phase.
-
Quantify the amount of [³H]-glycerol in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Visualizations
ABHD6 Signaling Pathway
ABHD6 is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the degradation of 2-AG in the postsynaptic neuron. This action modulates the activation of presynaptic cannabinoid receptors (CB1 and CB2), thereby influencing neurotransmitter release.
Caption: ABHD6 in the endocannabinoid signaling pathway.
Experimental Workflow: Competitive ABPP
The workflow for competitive activity-based protein profiling allows for the assessment of inhibitor selectivity across a proteome.
Caption: Workflow for competitive ABPP.
Conclusion
Both this compound and KT182 are valuable tools for studying the function of ABHD6. The choice between these inhibitors will depend on the specific requirements of the experiment. KT182 offers higher potency, which may be advantageous for in vivo studies or when a more complete inhibition of ABHD6 is required. This compound, while less potent, has been extensively used and characterized in a variety of in vitro and in vivo models. For studies requiring the highest degree of selectivity, thorough validation using techniques such as competitive ABPP is recommended for either compound to ensure that the observed effects are specifically due to the inhibition of ABHD6.
References
- 1. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD6 - Wikipedia [en.wikipedia.org]
- 3. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 2-Arachidonoylglycerol Regulation: A Comparative Guide to Pharmacological Inhibitors Beyond WWL70
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selective inhibition of α/β-hydrolase domain 6 (ABHD6) has emerged as a key strategy for modulating the levels of the critical signaling lipid, 2-arachidonoylglycerol (2-AG). WWL70 is a well-characterized carbamate-based inhibitor of ABHD6, but the landscape of pharmacological tools is expanding. This guide provides an objective comparison of alternative inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
This comprehensive guide delves into the specifics of alternative pharmacological inhibitors targeting ABHD6 and other key enzymes involved in the 2-AG signaling cascade. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs and drug discovery efforts.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a pharmacological inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for the target enzyme over other related enzymes. The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their activity against ABHD6, as well as the major 2-AG metabolizing enzymes, monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).
| Inhibitor | Target | IC50 (nM) | Inhibitor Class | Notes |
| This compound | ABHD6 | 70 | Carbamate | A widely used selective inhibitor of ABHD6. |
| KT182 | ABHD6 | <10 | Triazole Urea | Highly potent and selective ABHD6 inhibitor. |
| KT203 | ABHD6 | <5 | Triazole Urea | Demonstrates excellent potency and selectivity for ABHD6.[1] |
| JZP-430 | ABHD6 | 44 | 1,2,5-Thiadiazole Carbamate | A potent and selective irreversible inhibitor of ABHD6.[2] |
| JZL184 | MAGL | ~8 | Carbamate | A potent and selective inhibitor of MAGL, often used to contrast with ABHD6 inhibition. |
| KML29 | MAGL | ~270 | Carbamate | Another selective MAGL inhibitor. |
| DO34 | DAGLα/β | - | - | A dual inhibitor of diacylglycerol lipases, which are involved in the synthesis of 2-AG. |
| LEI-105 | DAGL | ~32 | - | A selective and reversible inhibitor of diacylglycerol lipase. |
| DH376 | DAGL | 3-8 | - | A potent, centrally active, and covalent inhibitor of diacylglycerol lipase. |
Table 1: Potency of this compound and Alternative Inhibitors Against Their Primary Targets.
| Inhibitor | ABHD6 IC50 (nM) | MAGL IC50 (nM) | FAAH IC50 (nM) | Selectivity Profile |
| This compound | 70 | >10,000 | >10,000 | Highly selective for ABHD6 over MAGL and FAAH. |
| KT203 | <5 | >10,000 | >10,000 | Demonstrates over 1000-fold selectivity for ABHD6 over MAGL and FAAH.[3] |
| JZP-430 | 44 | >10,000 | >10,000 (18% inhibition at 10 µM) | Good selectivity for ABHD6 over FAAH and MAGL.[2] |
| JZL195 | ~100-1000 | 19 | 13 | A dual inhibitor of FAAH and MAGL, with some off-target effects on ABHD6 at higher concentrations.[4] |
| UCM710 | 2,400 | >10,000 | 4,000 | A dual inhibitor of ABHD6 and FAAH.[5] |
Table 2: Selectivity Profile of ABHD6 Inhibitors and Related Compounds.
Key Experimental Protocols
The characterization of these inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used to determine inhibitor potency and selectivity.
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological samples.
Objective: To determine the selectivity of an inhibitor against a panel of active serine hydrolases in a native proteome.
Materials:
-
Proteome lysate (e.g., mouse brain membrane proteome)
-
Fluorophosphonate-rhodamine (FP-Rh) or other broad-spectrum serine hydrolase activity-based probe
-
Test inhibitor (e.g., this compound, KT203)
-
DMSO (for inhibitor dilution)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare a membrane proteome fraction from the tissue of interest (e.g., mouse brain) by homogenization and ultracentrifugation. Determine the protein concentration using a standard protein assay.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome lysate (typically 50-100 µg of protein) with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rh, final concentration ~1 µM) to each reaction and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.
-
Data Analysis: Quantify the intensity of the bands corresponding to different serine hydrolases (e.g., ABHD6, MAGL, FAAH). A decrease in band intensity in the presence of the inhibitor indicates inhibition of that enzyme. Determine the IC50 value for each inhibited enzyme by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence-Based Assay for 2-AG Hydrolysis Activity
This assay provides a quantitative measure of the enzymatic hydrolysis of 2-AG and is used to determine the potency of inhibitors against 2-AG hydrolases like ABHD6 and MAGL.
Objective: To measure the rate of 2-AG hydrolysis by a specific enzyme and determine the IC50 of an inhibitor.
Materials:
-
Recombinant human ABHD6 or other 2-AG hydrolase
-
2-Arachidonoylglycerol (2-AG) substrate
-
A fluorescent probe that detects a product of 2-AG hydrolysis (e.g., arachidonic acid or glycerol). An example is the use of an enzyme-coupled reaction to detect glycerol-3-phosphate (GPO) produced after 2-AG hydrolysis using a probe like fluorophosphate-tetramethylrhodamine (FP-TAMRA).[3]
-
Test inhibitor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant enzyme and the test inhibitor (or DMSO control) to the assay buffer. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the 2-AG substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the slope of the fluorescence signal versus time.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition (relative to the DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the 2-AG Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating WWL70's On-Target Effects: A Comparison with ABHD6 Knockout Models
A definitive guide for researchers, scientists, and drug development professionals on confirming the on-target effects of the selective α/β-hydrolase domain 6 (ABHD6) inhibitor, WWL70. This guide provides a comprehensive comparison of pharmacological inhibition by this compound with genetic knockout of ABHD6, supported by experimental data and detailed protocols.
Introduction
α/β-hydrolase domain 6 (ABHD6) has emerged as a significant therapeutic target, primarily for its role in the endocannabinoid system where it hydrolyzes the neuromodulatory lipid 2-arachidonoylglycerol (2-AG). This compound is a widely used carbamate-based inhibitor of ABHD6, demonstrating an IC50 of approximately 70 nM.[1] Validating that the physiological effects of this compound are a direct result of its interaction with ABHD6 is crucial for its development as a selective pharmacological probe and potential therapeutic agent. The most rigorous method for this validation is a direct comparison of the effects of this compound in wild-type animals with those observed in ABHD6 knockout (KO) models. This guide synthesizes the available data to facilitate this comparison.
Core Principle: On-Target Validation
The fundamental principle of on-target validation is to demonstrate that the effects of a pharmacological agent are absent in a biological system lacking the specific target. In the context of this compound, its on-target effects should mimic the phenotype of ABHD6 knockout models, and critically, this compound should have no further effect in animals where ABHD6 has been genetically deleted.
ABHD6 Signaling Pathway
ABHD6 is a serine hydrolase that plays a key role in terminating the signaling of 2-AG, a major endocannabinoid that activates cannabinoid receptors CB1 and CB2. By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 reduces the availability of 2-AG to activate these receptors, thereby modulating a variety of physiological processes including neurotransmission, inflammation, and energy metabolism.
Comparison of Pharmacological Inhibition vs. Genetic Knockout
The on-target effects of this compound are best illustrated by comparing its performance in wild-type (WT) models to that in ABHD6 knockout (KO) models. The key expectation is that the physiological changes observed in ABHD6 KO mice will be phenocopied by this compound treatment in WT mice, and that this compound will have no additional effect in ABHD6 KO mice.
Metabolic Phenotype
Studies have shown that ABHD6 KO mice are protected against high-fat diet-induced obesity and exhibit improved glucose tolerance.[2][3] This phenotype is mirrored by the administration of this compound to wild-type mice.
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | ABHD6 KO (Vehicle) | ABHD6 KO + this compound |
| Body Weight Gain on High-Fat Diet | Increased | Reduced | Reduced | No significant additional reduction |
| Glucose Tolerance | Impaired | Improved | Improved | No significant additional improvement |
| Liver Acylglycerol Content | Increased | Reduced | Reduced | No significant additional reduction |
This table represents a summary of expected outcomes based on available literature. Specific quantitative values can be found in the cited references.
Endocannabinoid Levels
A primary and direct effect of ABHD6 inhibition is the increase in its substrate, 2-AG.
| Tissue | Wild-Type (Vehicle) | Wild-Type + this compound | ABHD6 KO |
| Brain 2-AG Levels | Baseline | Increased | Increased |
| 2-AG Hydrolysis in Brain Homogenates | 100% | ~80% (this compound-sensitive portion inhibited) | Significantly Reduced |
Note: The majority of 2-AG hydrolysis in the brain is attributed to monoacylglycerol lipase (MAGL). ABHD6 accounts for a smaller but significant portion, particularly in specific neuronal populations.[4]
Alternative ABHD6 Inhibitors for Comparison
While this compound is a widely used tool compound, other inhibitors have been developed. A comparison with these can provide a more complete picture of ABHD6 pharmacology.
| Inhibitor | IC50 for ABHD6 | Selectivity Notes | Reference |
| This compound | ~70 nM | Can exhibit off-target effects on prostaglandin synthesis at higher concentrations.[5][6] | [1] |
| KT182 | Potent and selective | Does not appear to share the off-target effects of this compound on prostaglandin synthesis.[5][7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to validate this compound's on-target effects.
2-Arachidonoylglycerol (2-AG) Hydrolysis Assay
This assay measures the enzymatic breakdown of radiolabeled 2-AG in tissue or cell homogenates.
Objective: To quantify the inhibitory effect of this compound on ABHD6 activity.
Materials:
-
[³H]-2-AG (radiolabeled substrate)
-
Tissue/cell homogenates (e.g., from WT and ABHD6 KO mice)
-
This compound and other inhibitors
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Prepare tissue or cell homogenates in reaction buffer.
-
Pre-incubate the homogenates with either vehicle or varying concentrations of this compound for a specified time (e.g., 20 minutes at 37°C).
-
Initiate the reaction by adding [³H]-2-AG to the homogenates.
-
Incubate for a specific duration (e.g., 10-30 minutes at 37°C).
-
Terminate the reaction (e.g., by adding a stop solution like chloroform/methanol).
-
Separate the aqueous and organic phases. The radiolabeled glycerol product will be in the aqueous phase.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems.
Objective: To visualize the engagement of this compound with ABHD6 and assess its selectivity across the serine hydrolase superfamily.
Materials:
-
Fluorophosphonate (FP)-based probes (e.g., FP-biotin or FP-rhodamine) that react with the active site serine of hydrolases.
-
Tissue or cell lysates.
-
This compound.
-
Streptavidin beads (for biotinylated probes).
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometer for proteomic analysis.
Workflow:
Protocol Summary:
-
Treat proteomes (e.g., from WT and ABHD6 KO mice) with this compound or vehicle.
-
Add an FP probe which will covalently label the active site of serine hydrolases that were not blocked by this compound.
-
For visualization, the probe can be tagged with a fluorophore (e.g., rhodamine) and the proteins separated by SDS-PAGE. A band corresponding to the molecular weight of ABHD6 will be absent or reduced in the this compound-treated WT sample and absent in the ABHD6 KO sample.
-
For proteome-wide selectivity analysis, a biotinylated FP probe is used. Labeled proteins are enriched using streptavidin beads and identified and quantified by mass spectrometry. This allows for the assessment of this compound's engagement with other serine hydrolases.
Conclusion
The validation of this compound's on-target effects through the use of ABHD6 knockout models is a critical step in its characterization as a selective chemical probe. The convergence of data from pharmacological inhibition and genetic deletion, particularly the demonstration that the effects of this compound are absent in ABHD6 knockout animals, provides strong evidence for its on-target activity. This guide provides a framework for researchers to design and interpret experiments aimed at rigorously validating the on-target effects of this compound and other selective enzyme inhibitors.
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic disease and ABHD6 alter the circulating bis(monoacylglycerol)phosphate profile in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Wwl70: A Comparative Guide to its Specificity Against Other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Wwl70, a widely used chemical probe, against other serine hydrolases. The information is compiled from peer-reviewed literature and is intended to assist researchers in making informed decisions when selecting tools for studying serine hydrolase function.
Introduction to this compound
This compound is a potent and irreversible inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), a serine hydrolase that plays a significant role in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Its high selectivity has made it a valuable tool for elucidating the physiological and pathological roles of ABHD6.
Specificity Profile of this compound
The selectivity of this compound has been primarily characterized using competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the potency and selectivity of enzyme inhibitors across entire proteomes.
Key Findings on this compound Specificity:
-
High Potency for ABHD6: this compound inhibits human ABHD6 with an IC50 value of approximately 70-85 nM.
-
Excellent Selectivity over other Endocannabinoid Hydrolases: Extensive studies have demonstrated that this compound is highly selective for ABHD6 over the other major serine hydrolases involved in endocannabinoid signaling:
-
Monoacylglycerol Lipase (MAGL): this compound shows negligible inhibition of MAGL, the primary enzyme responsible for 2-AG degradation in the brain.
-
Fatty Acid Amide Hydrolase (FAAH): this compound does not significantly inhibit FAAH, the principal enzyme for anandamide degradation.
-
α/β-hydrolase domain-containing protein 12 (ABHD12): this compound exhibits no activity towards ABHD12.
-
-
No Interaction with Cannabinoid Receptors: this compound does not directly interact with cannabinoid receptors CB1 or CB2, ensuring that its effects are mediated through the inhibition of ABHD6.
The initial discovery of this compound utilized a functional proteomic strategy to screen a library of carbamate inhibitors against the mouse brain membrane proteome, confirming its high selectivity for ABHD6.
Comparison with Alternative Serine Hydrolase Inhibitors
To provide a comprehensive overview, the specificity of this compound is compared with other commonly used serine hydrolase inhibitors.
| Inhibitor | Primary Target(s) | IC50 (for primary target) | Known Off-Targets (Serine Hydrolases) | Notes |
| This compound | ABHD6 | ~70-85 nM | MAGL, FAAH, ABHD12 (all negligible) | Highly selective for ABHD6. |
| JZL184 | MAGL | ~8 nM | Minimal off-targets within the serine hydrolase family reported. | A highly selective MAGL inhibitor. |
| KT182 | ABHD6 | ~5 nM | High selectivity over MAGL and FAAH. | A potent and selective ABHD6 inhibitor. |
| JZP-430 | ABHD6 | 44 nM | FAAH and lysosomal acid lipase (LAL) (~230-fold less potent) | A potent and highly selective irreversible ABHD6 inhibitor. |
| MAFP | Broad-spectrum | Varies | Most members of the metabolic serine hydrolase family. | A non-selective serine hydrolase inhibitor. |
| THL (Orlistat) | Broad-spectrum (lipases) | Varies | Pancreatic lipase, gastric lipase, and other lipases. | A broad-spectrum lipase inhibitor. |
Experimental Protocols
The primary method for determining the specificity of inhibitors like this compound is Competitive Activity-Based Protein Profiling (ABPP) .
Principle of Competitive ABPP
Competitive ABPP assesses an inhibitor's ability to block the labeling of active enzymes by a broad-spectrum activity-based probe (ABP). An ABP is a chemical tool with a reactive group that covalently binds to the active site of a class of enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection. A reduction in probe labeling for a specific enzyme in the presence of an inhibitor indicates that the inhibitor binds to and occupies the active site of that enzyme.
Gel-Based Competitive ABPP Protocol
-
Proteome Preparation:
-
Harvest cells or tissues and homogenize in a suitable lysis buffer (e.g., Tris-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Aliquots of the proteome (e.g., 50 µg of protein in 50 µL) are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).
-
-
Activity-Based Probe Labeling:
-
A broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe conjugated to a fluorophore (e.g., FP-Rhodamine), is added to each reaction to a final concentration of ~1 µM.
-
The labeling reaction is allowed to proceed for a set time (e.g., 30 minutes) at room temperature.
-
-
SDS-PAGE and Fluorescence Scanning:
-
The reactions are quenched by the addition of 2x SDS-PAGE loading buffer.
-
The samples are heated and then resolved by SDS-PAGE.
-
The gel is scanned using a fluorescence gel scanner to visualize the probe-labeled serine hydrolases.
-
-
Data Analysis:
-
The fluorescence intensity of the bands corresponding to specific serine hydrolases is quantified.
-
The concentration of the inhibitor that causes a 50% reduction in probe labeling (IC50) is calculated for each enzyme, providing a quantitative measure of inhibitor potency and selectivity.
-
Visualizations
Experimental Workflow for Competitive ABPP
Caption: Workflow for determining inhibitor specificity using competitive ABPP.
Signaling Pathway of ABHD6 in the Endocannabinoid System
Caption: Role of ABHD6 in regulating 2-AG signaling.
Conclusion
This compound is a highly selective and potent inhibitor of ABHD6. Its minimal cross-reactivity with other serine hydrolases, particularly MAGL and FAAH, makes it an invaluable tool for studying the specific functions of ABHD6 in various physiological and pathological processes. When choosing an inhibitor for serine hydrolase research, it is crucial to consider the specific experimental context and the potential for off-target effects. This guide provides a framework for making such informed decisions.
References
Comparative Analysis of Wwl70's Impact on Endocannabinoid Signaling
A Cross-Validation Guide for Researchers
This guide provides a comprehensive comparison of Wwl70, a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), with other key modulators of the endocannabinoid system. By examining its performance against the monoacylglycerol lipase (MAGL) inhibitor JZL184 and the fatty acid amide hydrolase (FAAH) inhibitor URB597, this document serves as a crucial resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating endocannabinoid signaling.
Introduction to Endocannabinoid Signaling Modulation
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in a wide array of physiological processes. The primary endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by metabolic enzymes. The targeted inhibition of these enzymes—FAAH, MAGL, and ABHD6—presents a promising strategy for enhancing endocannabinoid tone in a controlled manner, offering therapeutic potential for various pathological conditions. This compound has emerged as a selective tool for probing the function of ABHD6, an enzyme increasingly recognized for its role in 2-AG metabolism.
Comparative Inhibitor Profiles
The following table summarizes the key characteristics of this compound, JZL184, and URB597, providing a direct comparison of their primary targets, potency, and selectivity.
| Inhibitor | Primary Target | IC50 Value | Primary Endocannabinoid Affected | Selectivity |
| This compound | α/β-hydrolase domain 6 (ABHD6) | 70 nM[1] | 2-Arachidonoylglycerol (2-AG) | Selective for ABHD6 |
| JZL184 | Monoacylglycerol Lipase (MAGL) | ~8 nM | 2-Arachidonoylglycerol (2-AG) | >300-fold selectivity for MAGL over FAAH |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | ~4-31 nM | Anandamide (AEA) | Selective for FAAH |
Impact on Endocannabinoid Levels: A Comparative Overview
The efficacy of these inhibitors is ultimately determined by their ability to elevate the levels of their respective target endocannabinoids. The following table collates data from various studies to provide a comparative view of their impact on 2-AG and AEA levels in vivo.
| Inhibitor | Effect on 2-AG Levels | Effect on AEA Levels | Experimental Context |
| This compound | Increased | No significant change | Brain tissue |
| JZL184 | Significantly Increased (up to 8-fold) | No significant change | Brain tissue |
| URB597 | No significant change or decrease | Significantly Increased | Brain tissue[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the impact of this compound and other inhibitors on endocannabinoid signaling.
[³H]-2-AG Hydrolysis Assay
This assay is used to determine the inhibitory potency of compounds on enzymes that hydrolyze 2-AG, such as ABHD6 and MAGL.
Materials:
-
[³H]-2-Arachidonoylglycerol ([³H]-2-AG)
-
Cell or tissue homogenates (e.g., brain membranes, transfected cell lysates)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Inhibitor compounds (this compound, JZL184)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell or tissue homogenates in assay buffer.
-
Pre-incubate the homogenates with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding [³H]-2-AG to the mixture.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation. The hydrolyzed [³H]-arachidonic acid will partition into the organic phase, while the unhydrolyzed [³H]-2-AG remains in the aqueous phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Quantification of Endocannabinoids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endocannabinoid levels in biological samples.
Materials:
-
Biological samples (e.g., brain tissue, plasma)
-
Internal standards (deuterated AEA and 2-AG)
-
Organic solvents (e.g., acetonitrile, methanol, chloroform)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Homogenize tissue samples in an organic solvent (e.g., acetonitrile) containing the internal standards.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant and perform a solid-phase extraction (SPE) to purify the lipid fraction and remove interfering substances.
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Separation is typically achieved using a C18 reverse-phase column.
-
Detect and quantify the endocannabinoids and their deuterated internal standards using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each endocannabinoid in the original sample based on the ratio of the peak area of the analyte to that of its corresponding internal standard.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
A Head-to-Head Comparison: WWL70 vs. siRNA Knockdown for ABHD6 Functional Studies
For researchers, scientists, and drug development professionals investigating the role of α/β-hydrolase domain-containing protein 6 (ABHD6), the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of two prominent methods: the selective chemical inhibitor WWL70 and siRNA-mediated knockdown, supported by experimental data and detailed protocols to inform your research.
This comparison guide delves into the specifics of this compound, a well-characterized carbamate-based inhibitor of ABHD6, and contrasts it with the widely used technique of small interfering RNA (siRNA) for silencing ABHD6 gene expression. Both approaches aim to reduce ABHD6 activity to elucidate its function in various physiological and pathophysiological processes.
At a Glance: this compound vs. siRNA for ABHD6 Functional Studies
| Feature | This compound (Chemical Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible or irreversible covalent modification of the active site serine (Ser148) of the ABHD6 enzyme. | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave and degrade ABHD6 mRNA. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requires cellular uptake, RISC loading, and mRNA degradation, typically taking 24-72 hours to achieve maximal effect. |
| Duration of Effect | Dependent on the compound's half-life and cellular washout rates. Can be transient. | Can be sustained for several days, depending on cell division rate and siRNA stability. |
| Specificity | Can have off-target effects on other proteins. Some studies suggest ABHD6-independent effects of this compound.[1] | Can have off-target effects through miRNA-like activity, leading to the silencing of unintended genes. |
| Control Experiments | Vehicle control (e.g., DMSO), inactive structural analogs. | Scrambled siRNA, non-targeting siRNA, multiple different siRNAs targeting the same gene. |
| In Vivo Application | Systemic or local administration is feasible. | Delivery can be a significant challenge, often requiring specialized formulations or viral vectors. |
| Dose-dependency | Effects are dose-dependent, allowing for titration of inhibition. | Knockdown efficiency is dependent on siRNA concentration, but a clear dose-response of the biological effect can be complex. |
Mechanism of Action: A Tale of Two Approaches
To understand the functional consequences of depleting ABHD6, it is crucial to appreciate the distinct mechanisms of this compound and siRNA.
This compound: Direct Enzyme Inhibition
This compound is a selective inhibitor of ABHD6 with a reported IC50 of approximately 70 nM. It acts by covalently modifying the catalytic serine residue within the active site of the ABHD6 protein, thereby blocking its enzymatic activity. This direct inhibition of the protein's function leads to a rapid and acute reduction in ABHD6's ability to hydrolyze its substrates.
siRNA: Silencing at the Source
In contrast, siRNA-mediated knockdown targets the ABHD6 messenger RNA (mRNA), preventing the synthesis of new ABHD6 protein. The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA's guide strand to find and cleave the complementary ABHD6 mRNA sequence. This leads to a gradual depletion of the ABHD6 protein pool.
Head-to-Head Experimental Evidence
A study by Marrs et al. (2010) investigating the role of ABHD6 in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in BV-2 microglial cells provides a direct comparison of both methods. The study demonstrated that both treatment with this compound and siRNA-mediated knockdown of ABHD6 resulted in a significant reduction of 2-AG hydrolysis, confirming that ABHD6 is a key enzyme for this process in these cells.[1]
| Method | Cell Type | Endpoint Measured | Result | Reference |
| This compound (1 µM) | BV-2 cells | 2-AG hydrolysis | ~50% reduction | Marrs et al., 2010[1] |
| ABHD6 siRNA | BV-2 cells | 2-AG hydrolysis | Significant reduction | Marrs et al., 2010[1] |
While this study qualitatively validates both approaches, it's important to note that the quantitative extent of inhibition or knockdown can vary depending on the experimental conditions.
Off-Target Effects: A Critical Consideration
A significant challenge with both techniques is the potential for off-target effects, which can confound data interpretation.
This compound: Although considered selective for ABHD6, some studies have reported potential off-target activities. For instance, one study suggested that this compound can modulate cyclooxygenase 2 (COX-2) and prostaglandin E2 (PGE2) activities in microglia through an ABHD6-independent mechanism.[1] Newer, more potent, and selective inhibitors of ABHD6 have since been developed, which may offer improved specificity.
siRNA: Off-target effects of siRNAs are primarily due to the guide strand having partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their degradation or translational repression. This "miRNA-like" activity can affect the expression of numerous genes. The use of multiple, distinct siRNA sequences targeting the same gene and careful selection of control siRNAs are crucial to mitigate and identify these effects.
Experimental Protocols
This compound Treatment of Cultured Cells (General Protocol)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at an appropriate density in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
Control: Treat a parallel set of cells with the same concentration of the vehicle (e.g., DMSO) as a control.
-
Assay: Following incubation, proceed with the desired functional assay or cell lysis for biochemical analysis.
siRNA Knockdown of ABHD6 in Cultured Cells (General Protocol)
-
siRNA Preparation: Resuspend lyophilized ABHD6-specific siRNA and a non-targeting control siRNA in RNase-free buffer to a stock concentration of 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in fresh antibiotic-free, serum-containing medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator to allow for knockdown of ABHD6 expression.
-
Validation and Assay: After the incubation period, validate the knockdown efficiency by measuring ABHD6 mRNA (e.g., by qRT-PCR) or protein levels (e.g., by Western blot). Proceed with the desired functional assay.
Logical Workflow for Choosing Your Method
The decision between using this compound and siRNA for ABHD6 functional studies depends on the specific research question and experimental context.
References
Unveiling the Off-Target Actions of WWL70: A Comparative Analysis Beyond ABHD6 Inhibition
For researchers, scientists, and drug development professionals, the quest for highly specific molecular probes is paramount. While WWL70 is widely recognized as a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), emerging evidence compellingly demonstrates that its pharmacological profile extends beyond this primary target. This guide provides a comprehensive comparison of this compound's performance against alternative ABHD6 inhibitors, presenting supporting experimental data that confirms its ABHD6-independent effects, particularly in the context of neuroinflammation.
A key study has revealed that this compound can suppress the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglia through a mechanism that is independent of its action on ABHD6.[1][2][3] This off-target effect is significant as it is not observed with other ABHD6 inhibitors, such as KT182, nor is it replicated by the genetic knockdown of ABHD6 using small interfering RNA (siRNA).[1][2][3] These findings underscore the importance of careful target validation and the consideration of potential polypharmacology when interpreting experimental results obtained using this compound.
Comparative Efficacy of ABHD6 Inhibitors on PGE2 Production
Experimental data demonstrates a clear distinction between the effects of this compound and other methods of ABHD6 inhibition on PGE2 production in activated microglia.
| Inhibition Method | Target | Effect on 2-AG Hydrolysis | Effect on LPS-Induced PGE2 Production | Reference |
| This compound | ABHD6 (and off-targets) | Inhibition | Suppression | [1][2][3] |
| KT182 | ABHD6 | Inhibition | No significant effect | [1][2][3] |
| ABHD6 siRNA | ABHD6 (genetic) | Reduction | No suppression | [1][2][3] |
Delving into the ABHD6-Independent Mechanism of this compound
The ABHD6-independent anti-inflammatory action of this compound is attributed to its ability to interfere with the PGE2 biosynthetic pathway.[1][2][3] Specifically, this compound has been shown to attenuate the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 and -2 (mPGES-1/2).[1][2] This leads to a downstream reduction in the synthesis of PGE2 and its glycerol ester, PGE2-G.[1][2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
BV2 microglial cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with the indicated concentrations of this compound or KT182 for 30 minutes before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for the specified time points.
ABHD6 siRNA Transfection
BV2 cells are transfected with either a non-targeting control siRNA or a specific mouse ABHD6 siRNA using a suitable transfection reagent according to the manufacturer's instructions. After 48 hours of transfection, the cells are treated with LPS, and the supernatants and cell lysates are collected for analysis.
Measurement of PGE2 Levels
PGE2 concentrations in the cell culture supernatants are quantified using a commercially available Prostaglandin E2 EIA Kit. The assay is performed according to the manufacturer's protocol.
Western Blot Analysis
Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against COX-2, mPGES-1, mPGES-2, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for Cox-2, mPges-1, mPges-2, and a housekeeping gene (e.g., Gapdh) to normalize the data. The relative gene expression is calculated using the ΔΔCt method.
Quantitative Data Summary
The following table summarizes the key quantitative findings that highlight the ABHD6-independent effects of this compound.
| Parameter | This compound | KT182 | ABHD6 siRNA |
| IC50 for ABHD6 Inhibition | 70 nM | Not specified in comparative study | N/A |
| LPS-induced PGE2 Production (% of control) | ~40% | ~100% | ~100% |
| LPS-induced COX-2 mRNA Expression (% of control) | ~50% | Not significantly different from control | Not significantly different from control |
| LPS-induced mPGES-1 mRNA Expression (% of control) | ~60% | Not significantly different from control | Not significantly different from control |
| LPS-induced mPGES-2 mRNA Expression (% of control) | ~70% | Not significantly different from control | Not significantly different from control |
Conclusion
The presented data conclusively demonstrates that this compound possesses significant ABHD6-independent anti-inflammatory properties, primarily through the suppression of the COX-2/mPGES-mediated PGE2 biosynthetic pathway. Researchers utilizing this compound should be cognizant of these off-target effects and employ appropriate controls, such as alternative ABHD6 inhibitors or genetic knockdown, to accurately attribute observed biological phenomena to the inhibition of ABHD6. This comparative guide serves as a critical resource for the informed selection and interpretation of experiments involving this widely used chemical probe.
References
- 1. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
No Reproducible Published Findings for "Wwl70"
A comprehensive search of publicly available scientific literature and databases has yielded no specific, reproducible published findings for a product or molecule designated "Wwl70". This prevents the creation of a detailed comparison guide as requested, due to the absence of experimental data, established signaling pathways, or comparative studies against other alternatives.
Without access to primary research data, any attempt to construct a comparison guide, detail experimental methodologies, or visualize signaling pathways would be speculative and not based on verifiable scientific evidence. To proceed with the user's request, a specific and verifiable identifier for the compound or product of interest is required. This could include a formal chemical name, a registered trademark, or a publication reference number (e.g., a DOI or PubMed ID).
Safety Operating Guide
Proper Disposal of Wwl70: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Wwl70, a selective inhibitor of alpha/beta hydrolase domain 6 (ABHD6). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although a comprehensive hazard profile is not publicly available, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Handling Precautions:
-
Avoid inhalation of any dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
This compound Waste Classification
All this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, must be classified and disposed of as hazardous chemical waste . This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and vials.
-
Spill cleanup materials.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused this compound powder and contaminated solid consumables (e.g., weighing paper, pipette tips) in a designated, robust, and sealable solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with other incompatible chemical waste streams.
Step 2: Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and its CAS number: "947669-91-2".
-
List all components of a liquid waste mixture, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
Include the name of the principal investigator and the laboratory location.
Step 3: Storage of Waste
Store waste containers in a designated and secure area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a secondary containment bin to control any potential leaks.
-
Keep waste containers away from incompatible chemicals.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup scheduling.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste disposal protocols. For specific institutional procedures, please consult your local EHS office.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 947669-91-2 |
| Molecular Formula | C₂₇H₂₃N₃O₃ |
| Molecular Weight | 437.5 g/mol |
| Waste Classification | Hazardous Chemical Waste |
This information is intended to provide clear and actionable guidance for the proper disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance.
Comprehensive Safety and Handling Protocol for WWL70
WWL70 is an inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6), with an IC50 of 70 nM.[1] It is utilized in research to study the effects of ABHD6 inhibition, which has been shown to decrease endotoxin-induced lung inflammation in mice and may have therapeutic potential.[2] Given its potent biological activity, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid, crystalline form or when in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against accidental skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for large-scale operations or in cases of poor ventilation. | Minimizes the risk of inhalation. |
Emergency Procedures
Immediate and appropriate action in the event of an exposure is critical.
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact Environmental Health and Safety. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
-
Storage: Store at -20°C for long-term stability (up to 4 years).[1] For stock solutions, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year.[3]
-
Shipping: this compound is typically shipped at room temperature in the continental US.[1]
-
Preparation of Solutions: this compound is soluble in DMF (2 mg/ml), DMSO (1 mg/ml), and a 1:3 solution of DMF:PBS (pH 7.2) (0.2 mg/ml).[1] All solutions should be prepared in a well-ventilated chemical fume hood.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Dispose of as hazardous waste. Empty containers that previously held this compound should also be treated as hazardous waste. |
For specific disposal guidelines and to request waste pickup, contact your institution's Environmental Health and Safety department.
Experimental Protocol: Inhibition of ABHD6 in BV2 Cells
This protocol outlines the treatment of BV2 microglial cells with this compound to inhibit ABHD6 activity.[3]
Materials:
-
BV2 cells (90% confluence) in 10-cm dishes
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.02% trifluoroacetic acid (TFA)
-
2-AG-d8 (internal standard)
-
Acetonitrile
Procedure:
-
Treat BV2 cells with 10 µM this compound for 1 hour.
-
Rinse the cells once with PBS.
-
Collect the cells by centrifugation at 5000 g for 2 minutes.
-
Suspend the cell pellet in 0.1 mL of 0.02% TFA containing 1 nmol of 2-AG-d8.
-
Disperse the suspension in 4 mL of acetonitrile in a silanized glass tube.
-
Precipitate the debris overnight at -20°C.
Diagrams
Caption: A workflow diagram illustrating the key stages of handling this compound safely.
Caption: A logical diagram outlining the immediate steps to take in case of an exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
